Product packaging for Azepinomycin(Cat. No.:CAS No. 89354-15-4)

Azepinomycin

Cat. No.: B1194030
CAS No.: 89354-15-4
M. Wt: 168.15 g/mol
InChI Key: HCLYCONTUAROEE-UHFFFAOYSA-N
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Description

Azepinomycin is a chemical compound with the molecular formula C6H8N4O2 . Its core research value lies in its function as a transition state analog inhibitor of the enzyme guanase . This mechanism of action, where it competitively inhibits guanase with a reported Ki of 16.7 ± 0.5 μM, makes it a valuable tool for biochemical research focused on purine metabolism and nucleotide-processing pathways . The ring structure of this compound has served as a basis for synthesizing novel enzyme inhibitors for investigative purposes . This product is labeled "For Research Use Only" (RUO) and is strictly intended for laboratory research applications. It is not intended for use in diagnostic procedures, clinical applications, or for any form of human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N4O2 B1194030 Azepinomycin CAS No. 89354-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-e][1,4]diazepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c11-3-1-7-5-4(6(12)10-3)8-2-9-5/h2-3,7,11H,1H2,(H,8,9)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLYCONTUAROEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C2=C(N1)N=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901008765
Record name 3,4,5,6-Tetrahydroimidazo[4,5-e][1,4]diazepine-6,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901008765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89354-15-4
Record name Azepinomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089354154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,6-Tetrahydroimidazo[4,5-e][1,4]diazepine-6,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901008765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Azepinomycin: A Technical Overview of its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Azepinomycin, a naturally occurring compound with potential therapeutic applications. The information is curated for professionals in the fields of chemical biology, pharmacology, and drug discovery.

Chemical Identity and Structure

This compound is a heterocyclic compound first identified as an antitumor antibiotic produced by Streptomyces species.[1] Its chemical structure is characterized by an imidazo[4,5-e][1][2]diazepin-8-one core.

The key chemical identifiers for this compound are summarized in the table below for easy reference.

IdentifierValueSource
IUPAC Name 6-hydroxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-e][1][2]diazepin-8-onePubChem
Molecular Formula C₆H₈N₄O₂PubChem
CAS Number 89354-15-4PubChem
Molecular Weight 168.15 g/mol PubChem
PubChem CID 128950PubChem

Below is a diagram illustrating the key chemical identifiers of this compound.

Azepinomycin_Identifiers Key Identifiers of this compound This compound This compound IUPAC IUPAC Name: 6-hydroxy-4,5,6,7-tetrahydro-1H- imidazo[4,5-e][1,4]diazepin-8-one This compound->IUPAC Formula Molecular Formula: C₆H₈N₄O₂ This compound->Formula CAS CAS Number: 89354-15-4 This compound->CAS MW Molecular Weight: 168.15 g/mol This compound->MW Guanase_Inhibition Inhibitory Action of this compound Guanine Guanine Guanase Guanase Guanine->Guanase Substrate Xanthine Xanthine Guanase->Xanthine Catalyzes This compound This compound This compound->Guanase Inhibits

References

Azepinomycin: A Technical Guide to its Discovery, Natural Source, and In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: This technical guide provides a comprehensive overview of Azepinomycin, a naturally occurring guanase inhibitor with potential applications in antiviral and anticancer therapies. This document details its discovery, natural source, and methodologies for its study, presenting quantitative data and experimental protocols in a clear and structured format for researchers, scientists, and professionals in drug development.

Discovery and Natural Source

This compound is a heterocyclic natural product originally isolated from the culture filtrate of Streptomyces sp. MF718-03[1]. As a member of the vast family of compounds produced by Streptomyces, a genus renowned for its prolific production of bioactive secondary metabolites, this compound emerged as a molecule of interest due to its inhibitory activity against the enzyme guanase[1][2]. This enzyme plays a crucial role in the purine salvage pathway, making it a potential target for therapeutic intervention in various diseases.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's inhibitory activity against guanase.

ParameterValueSource Organism of EnzymeCitation
Ki 2.5 (± 0.6) x 10-6 MRabbit Liver[1]
IC50 ~5 µMTissue Culture System[1]

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp. Culture

Objective: To isolate and purify this compound from the fermentation broth of Streptomyces sp. MF718-03.

Materials:

  • Fermentation broth of Streptomyces sp. MF718-03

  • Ethyl acetate

  • Methanol

  • Silica gel (for column chromatography)

  • Appropriate solvents for elution (e.g., chloroform-methanol gradients)

  • Thin-Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus

Methodology:

  • Fermentation: Cultivate Streptomyces sp. MF718-03 in a suitable production medium under optimal conditions (e.g., temperature, pH, aeration) to encourage the biosynthesis of this compound.

  • Harvesting and Extraction:

    • Separate the mycelial biomass from the culture broth by centrifugation or filtration.

    • Extract the culture filtrate (supernatant) with an equal volume of ethyl acetate. Repeat the extraction process to ensure maximum recovery of the compound.

    • Pool the organic layers and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Subject the dissolved extract to silica gel column chromatography.

    • Elute the column with a gradient of solvents, such as a chloroform-methanol mixture, to separate the components of the crude extract.

    • Collect fractions and monitor the separation process using Thin-Layer Chromatography (TLC).

    • Identify the fractions containing this compound by comparing with a known standard or by bioassay (guanase inhibition assay).

    • Pool the fractions containing the pure compound and concentrate them to yield purified this compound.

Guanase Inhibition Assay

This protocol outlines the spectrophotometric method used to determine the inhibitory activity of this compound against guanase.

Objective: To measure the Ki of this compound for guanase.

Materials:

  • Rabbit liver guanase

  • Guanine (substrate)

  • Tris-HCl buffer (0.05 M, pH 7.4)

  • This compound (inhibitor)

  • UV-Vis Spectrophotometer

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of guanine in the Tris-HCl buffer.

    • Prepare a stock solution of rabbit liver guanase in the Tris-HCl buffer.

    • Prepare a series of dilutions of this compound in the Tris-HCl buffer.

  • Enzyme Assay:

    • The assay is performed by monitoring the decrease in absorbance at 245 nm, which corresponds to the hydrolysis of guanine to xanthine.

    • In a cuvette, combine the Tris-HCl buffer, a specific concentration of the guanine substrate, and a specific concentration of the this compound inhibitor.

    • Initiate the reaction by adding a defined amount of the guanase enzyme solution.

    • Immediately measure the change in absorbance at 245 nm over time using the spectrophotometer.

  • Data Analysis:

    • Determine the initial reaction velocities (V) at different substrate concentrations ([S]) in the presence and absence of the inhibitor.

    • Construct Lineweaver-Burk plots (1/V vs. 1/[S]) for the uninhibited and inhibited reactions.

    • The type of inhibition (e.g., competitive, non-competitive) can be determined from the pattern of the plots. For competitive inhibition, the lines will intersect on the y-axis.

    • Calculate the Michaelis-Menten constant (KM) and the maximum velocity (Vmax) from the plots.

    • The inhibition constant (Ki) can be determined from the x-intercept of the inhibited plot or by using the appropriate equation for the determined inhibition type.

Visualizations

Experimental Workflow for Guanase Inhibition Assay

Guanase_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_guanine Prepare Guanine Stock Solution mix Combine Buffer, Guanine, and this compound in Cuvette prep_guanine->mix prep_enzyme Prepare Guanase Stock Solution initiate Initiate Reaction with Guanase prep_enzyme->initiate prep_inhibitor Prepare this compound Dilutions prep_inhibitor->mix mix->initiate measure Measure Absorbance Change at 245 nm initiate->measure plot Construct Lineweaver-Burk Plots (1/V vs 1/[S]) measure->plot determine Determine Inhibition Type, KM, and Vmax plot->determine calculate Calculate Ki determine->calculate

Caption: Workflow for determining the guanase inhibitory activity of this compound.

This compound's Site of Action in the Purine Salvage Pathway

Purine_Salvage_Pathway Guanine Guanine Guanase Guanase Guanine->Guanase Xanthine Xanthine Guanase->Xanthine This compound This compound This compound->Inhibition

Caption: Inhibition of Guanase by this compound in the purine salvage pathway.

References

The Enigmatic Blueprint: Unraveling the Biosynthesis of Azepinomycin

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the Undiscovered Country of a Unique Guanase Inhibitor

For Immediate Release

While Azepinomycin, a natural product isolated from Streptomyces species, has garnered interest for its potent guanase inhibitory activity and potential therapeutic applications, a comprehensive understanding of its biosynthesis in bacteria remains an uncharted area of scientific inquiry. Despite extensive investigation into the vast and diverse secondary metabolic pathways of Streptomyces, the specific genetic and enzymatic machinery responsible for the assembly of the unique azepine ring structure of this compound has yet to be elucidated in publicly available scientific literature.

This technical guide serves to consolidate the current, albeit limited, knowledge surrounding this compound and to highlight the significant gaps that present both a challenge and an opportunity for researchers in natural product biosynthesis and drug development. While a detailed, step-by-step pathway is not yet available, this document will provide a framework based on analogous biosynthetic pathways in Streptomyces and outline the necessary experimental approaches to fully characterize the biosynthesis of this intriguing molecule.

This compound: Structure and Biological Activity

This compound is a heterocyclic compound characterized by a distinctive seven-membered azepine ring. Its primary recognized biological activity is the potent and specific inhibition of guanase (guanine deaminase), an enzyme involved in purine metabolism. This inhibitory action has prompted investigations into its potential as a therapeutic agent, particularly in contexts where modulation of guanine levels is desirable.

Compound Molecular Formula Key Structural Feature Primary Biological Activity
This compoundC₇H₉N₅OAzepine ringGuanase Inhibitor

The Producing Organism: Streptomyces - Master Chemists of the Microbial World

Streptomyces is a genus of Gram-positive bacteria renowned for its prolific production of a vast array of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics. The genomes of Streptomyces species are typically large and contain numerous biosynthetic gene clusters (BGCs), which encode the enzymatic machinery for the production of these complex natural products. It is within one such BGC in a producing Streptomyces strain that the genetic blueprint for this compound biosynthesis is presumed to reside.

A Hypothesized Biosynthetic Landscape: Drawing Parallels from Known Pathways

In the absence of a characterized this compound BGC, we can hypothesize its biosynthetic logic by examining established pathways for other nitrogen-containing heterocyclic natural products from Streptomyces. The biosynthesis of such compounds often involves a series of common enzymatic reactions.

A plausible, yet unconfirmed, biosynthetic route to this compound could involve the following key stages:

  • Precursor Biosynthesis: The pathway would likely commence with primary metabolites, such as amino acids or intermediates from central carbon metabolism.

  • Ring Formation: A key step would be the cyclization reaction to form the seven-membered azepine ring. This could be catalyzed by a specialized cyclase or be a spontaneous cyclization of a reactive intermediate.

  • Tailoring Reactions: Following the formation of the core azepine scaffold, a series of tailoring enzymes, such as oxidoreductases, methyltransferases, and aminotransferases, would likely modify the structure to yield the final this compound molecule.

Below is a conceptual workflow illustrating the general steps that could be involved in elucidating the this compound biosynthetic pathway.

Azepinomycin_Biosynthesis_Elucidation_Workflow Strain_Isolation Isolate this compound-Producing Streptomyces Strain Genome_Sequencing Whole Genome Sequencing Strain_Isolation->Genome_Sequencing gDNA BGC_Identification Bioinformatic Identification of Putative this compound BGC Genome_Sequencing->BGC_Identification Genomic Data Gene_Knockout Targeted Gene Knockout and Complementation BGC_Identification->Gene_Knockout Candidate Genes Enzyme_Characterization Heterologous Expression and in vitro Enzymatic Assays BGC_Identification->Enzyme_Characterization Enzyme Candidates Metabolite_Analysis Metabolite Profiling of Mutants (LC-MS, NMR) Gene_Knockout->Metabolite_Analysis Mutant Strains Pathway_Elucidation Complete Pathway Elucidation Metabolite_Analysis->Pathway_Elucidation Intermediate Identification Enzyme_Characterization->Pathway_Elucidation Enzymatic Functions

Figure 1. A generalized experimental workflow for the elucidation of a novel biosynthetic pathway, such as that of this compound.

Experimental Protocols for Pathway Elucidation

The definitive characterization of the this compound biosynthetic pathway will necessitate a multi-pronged experimental approach. The following outlines the key methodologies that would be employed:

Identification of the Biosynthetic Gene Cluster (BGC)
  • Genome Sequencing: The initial step involves obtaining a high-quality whole-genome sequence of an this compound-producing Streptomyces strain.

  • Bioinformatic Analysis: The sequenced genome would be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search would focus on clusters containing genes encoding enzymes plausible for the synthesis of a nitrogen-containing heterocyclic compound, such as non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), aminotransferases, and cyclases.

Functional Characterization of the BGC
  • Gene Inactivation: To confirm the involvement of a candidate BGC in this compound biosynthesis, targeted gene inactivation (knockout) of key genes within the cluster would be performed. This is typically achieved using CRISPR-Cas9-based methods or homologous recombination.

  • Metabolite Analysis: The resulting mutant strains would be cultivated, and their metabolic profiles analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolishment of this compound production. The accumulation of biosynthetic intermediates in knockout mutants can provide crucial insights into the pathway.

  • Gene Complementation: To verify that the observed phenotype is a direct result of the gene knockout, the inactivated gene would be reintroduced into the mutant strain (complementation), which should restore this compound production.

In Vitro Enzymatic Assays
  • Heterologous Expression and Protein Purification: Individual enzymes from the BGC would be expressed in a heterologous host (e.g., E. coli) and purified.

  • Enzymatic Reactions: The purified enzymes would be incubated with hypothesized substrates, and the reaction products analyzed by techniques such as HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to determine their specific catalytic function.

The logical relationship for confirming gene function in the biosynthetic pathway is depicted in the following diagram:

Gene_Function_Confirmation_Logic cluster_0 In Vivo Analysis cluster_1 In Vitro Analysis Wild_Type Wild-Type Strain (Produces this compound) Gene_Knockout Gene X Knockout Mutant (this compound production abolished) Wild_Type->Gene_Knockout Gene Inactivation Complementation Complemented Mutant (this compound production restored) Gene_Knockout->Complementation Gene Reintroduction Conclusion Gene X is essential for This compound biosynthesis and catalyzes a specific reaction. Gene_Knockout->Conclusion Complementation->Conclusion Enzyme_Assay Purified Enzyme X + Substrate(s) -> Product(s) Enzyme_Assay->Conclusion

Figure 2. Logical flow for confirming the function of a specific gene within the this compound biosynthetic pathway.

Future Outlook and Significance

The elucidation of the this compound biosynthetic pathway holds significant promise for several key areas:

  • Novel Enzyme Discovery: The pathway is likely to harbor novel enzymes with unique catalytic capabilities, particularly for the formation of the azepine ring, which could be valuable biocatalysts for synthetic chemistry.

  • Metabolic Engineering for Improved Yields: Understanding the pathway and its regulation will enable the use of metabolic engineering strategies to enhance the production of this compound in its native host or a heterologous producer.

  • Combinatorial Biosynthesis of Novel Analogs: By manipulating the biosynthetic genes, it may be possible to generate novel analogs of this compound with improved pharmacological properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles.

Azepinomycin's Molecular Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepinomycin, a natural product, exhibits its biological activity through the targeted inhibition of guanase, a critical enzyme in the purine salvage pathway. This document provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its impact on cellular metabolism and outlining the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory potency are presented, and key signaling pathways and experimental workflows are visualized to offer a clear and in-depth understanding for research and drug development applications.

Introduction

The purine salvage pathway is a vital cellular process for recycling purine bases from the degradation of nucleic acids, allowing for the efficient resynthesis of nucleotides. A key enzyme in this pathway is guanase (guanine deaminase), which catalyzes the hydrolytic deamination of guanine to xanthine.[1] By inhibiting this crucial step, the natural product this compound disrupts purine metabolism, leading to downstream cellular effects that are of significant interest in various therapeutic areas. Understanding the precise molecular interactions and cellular consequences of this compound's action is paramount for its potential development as a therapeutic agent.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the enzyme guanase (EC 3.5.4.3). This compound acts as a competitive inhibitor of guanase, binding to the active site of the enzyme and preventing the binding of its natural substrate, guanine. This inhibition blocks the conversion of guanine to xanthine, a precursor for uric acid formation.[2] The accumulation of guanine and the depletion of downstream metabolites can have significant impacts on cellular processes that rely on a balanced purine nucleotide pool.

The proposed mechanism of action involves this compound mimicking the transition state of the enzyme-catalyzed hydrolysis of guanine.[2] This high-affinity binding to the enzyme's active site accounts for its potent inhibitory activity.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against guanase has been quantified through various biochemical assays. The following table summarizes the key quantitative data.

CompoundAssay TypeEnzyme SourceParameterValueReference
This compoundEnzyme InhibitionRabbit LiverK_i2.5 (±0.6) x 10⁻⁶ M[1]
This compoundCell-basedTissue CultureIC₅₀~5 µM
This compound Analogue 1Enzyme InhibitionRabbit LiverK_i2.01 (±0.16) x 10⁻⁵ M[2]
This compound Analogue 2Enzyme InhibitionRabbit LiverK_i5.36 (±0.14) x 10⁻⁵ M[2]
This compound Nucleoside Analogue 2Enzyme InhibitionRabbit LiverK_i1.19 (±0.02) x 10⁻⁴ M[1]
This compound Nucleoside Analogue 3Enzyme InhibitionRabbit LiverK_i1.29 (±0.03) x 10⁻⁴ M[1]

Impact on Signaling Pathways

Inhibition of guanase by this compound directly perturbs the purine salvage pathway. This disruption can lead to several downstream consequences for cellular signaling and metabolism:

  • Nucleotide Pool Imbalance: By blocking the conversion of guanine, this compound can lead to an accumulation of guanine and a potential depletion of downstream purine nucleotides. An imbalance in the cellular nucleotide pools can inhibit DNA and RNA synthesis, ultimately leading to cell cycle arrest and inhibition of cell growth.[3]

  • Induction of Apoptosis: The disruption of nucleotide metabolism and the accumulation of certain metabolites can trigger apoptotic pathways, leading to programmed cell death in susceptible cells.[3]

  • Sensitization to Other Therapeutics: In cancer cells, which may rely more heavily on the salvage pathway for nucleotide synthesis, inhibition of guanase could increase their sensitivity to other chemotherapeutic agents that target DNA replication or repair.

Below is a diagram illustrating the point of inhibition by this compound in the purine salvage pathway and its potential downstream consequences.

purine_salvage_pathway cluster_pathway Purine Salvage Pathway cluster_consequences Downstream Cellular Consequences Guanine Guanine Guanase Guanase Guanine->Guanase Substrate Xanthine Xanthine Nucleotide_Pool_Imbalance Nucleotide Pool Imbalance Guanase->Xanthine Catalyzes Guanase->Nucleotide_Pool_Imbalance Leads to This compound This compound This compound->Guanase Inhibits DNA_RNA_Synthesis_Inhibition Inhibition of DNA/RNA Synthesis Nucleotide_Pool_Imbalance->DNA_RNA_Synthesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound inhibits guanase, disrupting the purine salvage pathway.

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the inhibitory activity of this compound.

Guanase Inhibition Assay

Objective: To determine the inhibitory constant (K_i) of this compound against guanase.

Materials:

  • Guanase from rabbit liver (commercially available)

  • Guanine (substrate)

  • This compound (inhibitor)

  • Tris-HCl buffer (pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 245 nm

  • Temperature-controlled cuvette holder (25 °C)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of guanine in a suitable solvent and dilute to various concentrations (e.g., 5 to 40 µM) in Tris-HCl buffer.

    • Prepare a stock solution of this compound and dilute to the desired concentrations (e.g., 3 to 9 µM) in Tris-HCl buffer.

    • Prepare a working solution of guanase in Tris-HCl buffer.

  • Enzyme Assay:

    • Set the spectrophotometer to measure absorbance at 245 nm and maintain the temperature at 25 °C.

    • In a quartz cuvette, mix the guanine solution and the this compound solution (or buffer for control).

    • Initiate the reaction by adding the guanase solution to the cuvette.

    • Immediately start recording the decrease in absorbance at 245 nm over time. The rate of decrease in absorbance is proportional to the rate of guanine hydrolysis.

  • Data Analysis:

    • Calculate the initial reaction velocities (V) from the linear portion of the absorbance vs. time plots for each substrate and inhibitor concentration.

    • Construct Lineweaver-Burk plots (1/V vs. 1/[Substrate]) for each inhibitor concentration.

    • Determine the K_m and V_max from the control (no inhibitor) plot.

    • Determine the K_i from the intersection of the lines on the Lineweaver-Burk plot, which is characteristic of competitive inhibition.

Experimental and Logical Workflows

The discovery and characterization of enzyme inhibitors like this compound typically follow a structured workflow. The diagram below outlines a general workflow for screening and characterizing guanase inhibitors.

inhibitor_screening_workflow cluster_screening High-Throughput Screening (HTS) cluster_characterization Hit Characterization cluster_downstream Cellular and In Vivo Studies Compound_Library Compound Library (e.g., Natural Products) Primary_Assay Primary Guanase Activity Assay Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Validate Hits Mechanism_of_Inhibition Mechanism of Inhibition (e.g., Lineweaver-Burk) Dose_Response->Mechanism_of_Inhibition Selectivity_Assay Selectivity Assays (vs. other enzymes) Mechanism_of_Inhibition->Selectivity_Assay Lead_Compound Lead Compound (e.g., this compound) Selectivity_Assay->Lead_Compound Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Lead_Compound->Cell_Based_Assays Further Evaluation In_Vivo_Models In Vivo Models (Efficacy, Toxicity) Cell_Based_Assays->In_Vivo_Models

A typical workflow for the discovery and characterization of a guanase inhibitor.

Conclusion

This compound is a potent and specific inhibitor of guanase, acting through a competitive mechanism that likely mimics the transition state of the enzymatic reaction. Its ability to disrupt the purine salvage pathway leads to significant downstream cellular effects, including the potential for cell cycle arrest and apoptosis. The detailed understanding of its molecular mechanism of action, supported by quantitative data and established experimental protocols, provides a solid foundation for further research and development of this compound and its analogues as potential therapeutic agents. The provided diagrams offer a clear visualization of the key pathways and workflows, aiding in the conceptualization of future studies in this area.

References

Azepinomycin's Primary Biological Target: A Technical Guide to Guanase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepinomycin, a natural product isolated from Streptomyces species, has been identified as a potent inhibitor of the enzyme guanase (EC 3.5.4.3). Guanase is a critical enzyme in the purine salvage pathway, responsible for the hydrolytic deamination of guanine to xanthine. By targeting this enzyme, this compound presents a potential therapeutic avenue for intervention in processes reliant on this metabolic pathway, including certain cancers and viral infections. This technical guide provides an in-depth overview of guanase as the primary biological target of this compound, summarizing the available quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathway. Based on current scientific literature, guanase is the only well-documented primary biological target of this compound.

Quantitative Data: Inhibitory Potency of this compound and its Analogs

The inhibitory activity of this compound against mammalian guanase has been quantified, demonstrating its specificity and potency. The following table summarizes the key inhibition constants (Kᵢ) for this compound and its synthetic nucleoside analogues against rabbit liver guanase.[1][2]

CompoundTarget EnzymeKᵢ (M)Relative Potency vs. This compound
This compound (1) Rabbit Liver Guanase2.5 (±0.6) x 10⁻⁶1x
Diastereomeric Nucleoside Analogue (2)Rabbit Liver Guanase1.19 (±0.02) x 10⁻⁴~200x less potent
Diastereomeric Nucleoside Analogue (3)Rabbit Liver Guanase1.29 (±0.03) x 10⁻⁴~200x less potent

Table 1: Inhibitory constants (Kᵢ) of this compound and its analogues against rabbit liver guanase. Data sourced from Chakraborty et al., 2012.[1][2]

Signaling Pathway: Inhibition of the Purine Salvage Pathway

This compound exerts its effect by interrupting the purine salvage pathway at the point of guanine conversion. This pathway is crucial for recycling purine bases from the breakdown of nucleic acids, allowing cells to synthesize new nucleic acids with reduced energy expenditure compared to de novo synthesis.

PurineSalvagePathway cluster_salvage Purine Salvage Pathway Guanine Guanine Guanase Guanase Guanine->Guanase Xanthine Xanthine XanthineOxidase Xanthine Oxidase Xanthine->XanthineOxidase UricAcid Uric Acid Guanase->Xanthine H₂O → NH₃ XanthineOxidase->UricAcid This compound This compound This compound->Guanase Inhibition

This compound inhibits the conversion of guanine to xanthine.

Experimental Protocols

The determination of the inhibitory potential of this compound against guanase involved a series of biochemical assays. While the full, detailed protocols are proprietary to the conducting laboratories, the published literature provides a solid framework of the methodologies employed.[1][2][3]

Guanase Inhibition Assay Workflow

The following diagram outlines the general workflow for assessing the inhibitory activity of compounds like this compound against guanase.

GuanaseAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Source Enzyme (e.g., Rabbit Liver Guanase) Incubation Incubate Enzyme with Inhibitor at varying concentrations Enzyme->Incubation Substrate Prepare Substrate Solution (Guanine) Reaction Initiate Reaction by adding Substrate Substrate->Reaction Inhibitor Prepare Inhibitor Solutions (this compound & Analogues) Inhibitor->Incubation Incubation->Reaction Measurement Monitor reaction progress (e.g., spectrophotometrically by measuring Xanthine formation) Reaction->Measurement Kinetics Determine reaction velocities Measurement->Kinetics Plotting Generate Lineweaver-Burk or Michaelis-Menten plots Kinetics->Plotting Ki_Calc Calculate Kᵢ value Plotting->Ki_Calc

General workflow for determining guanase inhibition kinetics.

Key Steps in the Protocol:

  • Enzyme Preparation: A purified mammalian guanase, such as from rabbit liver, is used. The activity of the enzyme stock is standardized.[3]

  • Substrate and Inhibitor Preparation: Solutions of guanine (the substrate) and this compound (the inhibitor) are prepared at various concentrations. Dimethyl sulfoxide (DMSO) or methanol may be used as solvents for the inhibitor.[3]

  • Biochemical Screening: The assay is typically performed in a buffer system at a physiological pH. The enzyme is pre-incubated with different concentrations of this compound before the addition of guanine to initiate the reaction.

  • Data Acquisition: The rate of the reaction, specifically the formation of xanthine, is monitored over time. This is often achieved using spectrophotometry, as xanthine has a different UV absorbance profile than guanine.

  • Data Analysis: The reaction velocities are calculated from the acquired data. To determine the inhibition constant (Kᵢ), the data is fitted to enzyme kinetic models, such as the Michaelis-Menten equation, and often visualized using plots like the Lineweaver-Burk plot.[1]

Conclusion

The primary and, to date, sole well-established biological target of this compound is the enzyme guanase. Its potent and specific inhibition of this enzyme within the purine salvage pathway underscores its potential as a lead compound for the development of novel therapeutics. Further research into the cellular effects of guanase inhibition by this compound in various disease models is a logical next step in elucidating its full therapeutic potential. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with or interested in this promising natural product.

References

Unveiling the Biological Activities of Azepinomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepinomycin, a natural product isolated from Streptomyces species, has garnered attention for its specific and potent biological activity. This technical guide provides an in-depth overview of the known biological functions of this compound, with a primary focus on its well-documented role as an inhibitor of the enzyme guanase. While categorized as an antitumor antibiotic, the direct cytotoxic and antibacterial data remains limited in publicly accessible research. This document consolidates the current understanding of this compound's mechanism of action, presents quantitative data on its enzyme inhibition, details relevant experimental protocols, and visualizes the associated biochemical pathway and experimental workflow.

Core Biological Activity: Guanase Inhibition

The most extensively studied biological activity of this compound is its potent and competitive inhibition of guanase (guanine deaminase), a key enzyme in the purine salvage pathway.[1][2] Guanase catalyzes the hydrolytic deamination of guanine to xanthine. By inhibiting this enzyme, this compound disrupts purine metabolism, a pathway with significant implications in various pathological conditions, including cancer and viral infections, where cellular proliferation and nucleic acid synthesis are highly active.[2]

Mechanism of Action

This compound is proposed to act as a transition-state analog inhibitor of guanase.[2] Its unique seven-membered ring structure mimics the transition state of the guanine deamination reaction, allowing it to bind with high affinity to the active site of the enzyme, thereby blocking the entry and conversion of the natural substrate, guanine. This competitive inhibition mechanism has been elucidated through kinetic studies.

Quantitative Inhibition Data

The inhibitory potency of this compound against guanase has been quantified in several studies. The following table summarizes the key inhibition constants (Ki) and 50% inhibitory concentrations (IC50) reported in the literature.

CompoundEnzyme SourceInhibition Constant (Ki)IC50Citation(s)
This compoundRabbit Liver Guanase16.7 ± 0.5 µM-
This compound (1)Rabbit Liver Guanase2.5 ± 0.6 x 10-6 M~5 µM (in tissue culture)[1][2]
Nucleoside Analogue (2)Rabbit Liver Guanase1.19 ± 0.02 x 10-4 M-[1]
Nucleoside Analogue (3)Rabbit Liver Guanase1.29 ± 0.03 x 10-4 M-[1]

Note: The natural product, this compound, is noted to be significantly more potent than its synthetic nucleoside analogues, suggesting the heterocyclic core is crucial for its inhibitory activity.[1]

Putative Anticancer and Antibacterial Activities

This compound is classified as an antitumor antibiotic produced by Streptomyces species.[3] The rationale for its potential anticancer and antiviral activity stems from its ability to inhibit the purine salvage pathway. Rapidly proliferating cells, such as cancer cells and virus-infected cells, often have a high demand for nucleotides and may be more reliant on salvage pathways for their synthesis. By disrupting this pathway, this compound could selectively inhibit the growth of these cells.

However, it is critical to note that while the potential exists, there is a conspicuous absence of publicly available, in-depth studies and quantitative data (e.g., IC50 values against various cancer cell lines or Minimum Inhibitory Concentrations (MICs) against a spectrum of bacteria) to substantiate the direct anticancer and broad-spectrum antibacterial activities of this compound. Further research is required to explore these potential therapeutic applications.

Experimental Protocols

Guanase Inhibition Assay

The following is a detailed methodology for determining the inhibitory effect of this compound on guanase activity, based on published protocols.[1][2]

Objective: To determine the inhibition constant (Ki) of this compound against guanase.

Materials:

  • Guanase from rabbit liver (e.g., as a suspension in 3.2 M (NH4)2SO4)

  • Guanine (substrate)

  • This compound (inhibitor)

  • Tris-HCl buffer (0.05 M, pH 7.4)

  • NaOH (1N)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.05 M Tris-HCl buffer and adjust the pH to 7.4.

    • Prepare a stock solution of guanine. For example, dissolve 25 mg of guanine in 1 mL of 1N NaOH and then bring the volume to 100 mL with the Tris-HCl buffer.

    • Prepare stock solutions of this compound at various concentrations in the Tris-HCl buffer.

    • Dilute the commercial guanase suspension in Tris-HCl buffer to achieve a working concentration (e.g., 7.7 x 10-3 units per assay).

  • Enzyme Assay:

    • The assay is performed by monitoring the decrease in absorbance at 245 nm, which corresponds to the hydrolysis of guanine to xanthine.

    • Set up a series of reactions in cuvettes, each containing the Tris-HCl buffer, a specific concentration of guanine (typically ranging from 5 to 40 µM), and a fixed concentration of this compound (or vehicle control).

    • Initiate the reaction by adding the guanase enzyme solution.

    • Immediately measure the change in absorbance at 245 nm over time at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocities (V) from the rate of change in absorbance.

    • To determine the mode of inhibition and the Ki value, plot the data using a Lineweaver-Burk plot (1/V versus 1/[S], where [S] is the substrate concentration).

    • For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the change in the apparent Km.

Visualizations

Signaling Pathway: Purine Salvage Pathway

Purine_Salvage_Pathway Guanine Guanine Guanase Guanase (Guanine Deaminase) Guanine->Guanase Xanthine Xanthine XO Xanthine Oxidase Xanthine->XO UricAcid Uric Acid Guanase->Xanthine H2O NH3 XO->UricAcid This compound This compound This compound->Inhibition Inhibition->Guanase Guanase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Tris-HCl Buffer (pH 7.4) Mix_Reagents Mix Buffer, Guanine, and this compound in Cuvette Prep_Buffer->Mix_Reagents Prep_Guanine Prepare Guanine Stock Solution Prep_Guanine->Mix_Reagents Prep_Azepino Prepare this compound Stock Solutions Prep_Azepino->Mix_Reagents Prep_Enzyme Prepare Guanase Working Solution Add_Enzyme Initiate Reaction with Guanase Prep_Enzyme->Add_Enzyme Mix_Reagents->Add_Enzyme Measure_Abs Monitor Absorbance at 245 nm Add_Enzyme->Measure_Abs Calc_Velocity Calculate Initial Velocities Measure_Abs->Calc_Velocity Plot_Data Generate Lineweaver-Burk Plot Calc_Velocity->Plot_Data Determine_Ki Determine Ki and Inhibition Type Plot_Data->Determine_Ki

References

Structural Elucidation of Azepinomycin and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepinomycin, a natural product isolated from Streptomyces species, has garnered significant interest within the medicinal chemistry community due to its unique heterocyclic structure and notable biological activity. As an antitumor antibiotic and an inhibitor of guanase, it represents a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural elucidation of this compound and its analogs, detailing the experimental methodologies and spectroscopic data that have been pivotal in defining their chemical architecture.

Core Structure of this compound

This compound possesses a distinctive fused heterocyclic system, chemically identified as 4,5,6,7-tetrahydro-6-hydroxy-3H-imidazo[4,5-e][1][2]diazepin-8-one. The core structure features an imidazole ring fused to a seven-membered diazepine ring, with a hydroxyl group at the C6 position, which has been shown to be crucial for its biological activity. The IUPAC name for this compound is 6-hydroxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-e][1][2]diazepin-8-one.

Experimental Protocols for Structural Elucidation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone for elucidating the connectivity and stereochemistry of this compound and its derivatives.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons and their neighboring environments. Key signals include those for the imidazole proton, the methylene protons of the diazepine ring, and the methine proton at the hydroxyl-bearing carbon.

  • ¹³C NMR (Carbon NMR): Determines the number of different types of carbon atoms and their chemical environments, including carbonyl, aromatic, and aliphatic carbons.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to piece together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry, particularly of substituents on the diazepine ring. For instance, 2D NOESY has been instrumental in determining the absolute stereochemistry of the 6-OH group in synthetic nucleoside analogs of this compound.[2]

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compounds.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Involves fragmentation of the parent ion to provide structural information about different parts of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key absorptions for this compound would include:

  • O-H stretching (for the hydroxyl group)

  • N-H stretching (for the imidazole and amide groups)

  • C=O stretching (for the amide carbonyl group)

  • C=N and C=C stretching (for the imidazole ring)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, often characteristic of the chromophoric imidazole ring system.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including absolute stereochemistry. While no specific X-ray crystallographic data for this compound itself is readily available in the reviewed literature, this technique remains the gold standard for structural confirmation of its analogs when suitable crystals can be obtained.

Quantitative Spectroscopic Data

While a consolidated public record of the complete original spectroscopic data for naturally isolated this compound is not currently available, data for its resynthesized form and its analogs have been reported in various studies. The following tables summarize the expected and reported types of data.

Table 1: Key Spectroscopic Data for this compound and Analogs

Spectroscopic TechniqueType of Information ObtainedExpected/Reported Data for this compound and Analogs
¹H NMR Chemical shifts (δ, ppm), coupling constants (J, Hz), integrationSignals corresponding to imidazole CH, diazepine ring CH₂, CHOH
¹³C NMR Chemical shifts (δ, ppm)Signals for imidazole carbons, diazepine ring carbons, carbonyl carbon
HRMS Exact massC₆H₈N₄O₂ (for this compound)
IR Absorption frequencies (cm⁻¹)Bands for OH, NH, C=O, C=N, C=C functional groups
UV-Vis Wavelength of maximum absorbance (λmax, nm)Absorption maxima characteristic of the imidazo-diazepine core

Synthesis and Structural Analogs

Numerous synthetic routes to this compound and its analogs have been developed, not only to confirm the structure of the natural product but also to explore structure-activity relationships (SAR).[3][4] These synthetic efforts have been crucial in providing material for biological testing and for confirming the spectroscopic assignments.

Several analogs of this compound have been synthesized to probe the requirements for its biological activity, particularly as an inhibitor of guanase.[5] Modifications have been made at various positions of the imidazo[4,5-e][1][2]diazepine core.

Visualizing Methodologies and Pathways

General Workflow for Structural Elucidation

The logical flow for determining the structure of a natural product like this compound is outlined below.

Structural_Elucidation_Workflow A Isolation & Purification (from Streptomyces sp.) B Preliminary Characterization (UV-Vis, IR) A->B I Spectroscopic Comparison (Synthetic vs. Natural) A->I C Mass Spectrometry (HRMS for Molecular Formula) B->C D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) C->D E 2D NMR Spectroscopy (COSY, HSQC, HMBC) D->E G Structure Proposal E->G F Stereochemical Analysis (NOESY, X-ray Crystallography) F->G H Chemical Synthesis G->H H->I J Structure Confirmation I->J Guanase_Inhibition cluster_0 Purine Salvage Pathway Guanine Guanine Guanase Guanase (Enzyme) Guanine->Guanase Xanthine Xanthine Guanase->Xanthine Hydrolysis This compound This compound / Analogs This compound->Guanase Inhibition

References

Azepinomycin: A Potential Antitumor Antibiotic Targeting Purine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively documents azepinomycin as a potent inhibitor of the enzyme guanase. However, as of late 2025, there is a notable absence of published studies providing specific quantitative data on its direct antitumor activities, such as IC50 values against cancer cell lines or in vivo efficacy in animal models. Consequently, this technical guide focuses on the theoretical potential of this compound as an antitumor agent, based on its well-established mechanism of action as a guanase inhibitor. The experimental protocols and signaling pathways described herein are presented as established methodologies to facilitate future research into the anticancer properties of this compound.

Introduction to this compound

This compound is a microbial metabolite originally isolated from Streptomyces species. Structurally, it is a unique heterocyclic compound. Its primary characterized biological activity is the potent and specific inhibition of guanase (guanine deaminase), a key enzyme in the purine salvage pathway.

Mechanism of Action: Guanase Inhibition

Guanase catalyzes the hydrolytic deamination of guanine to xanthine. In the context of cancer biology, inhibiting this enzyme presents a compelling therapeutic strategy. Rapidly proliferating cancer cells often exhibit an increased reliance on the purine salvage pathway to meet the high demand for nucleotides for DNA and RNA synthesis. By inhibiting guanase, this compound could exert antitumor effects through several potential mechanisms:

  • Depletion of Xanthine and Downstream Metabolites: Inhibition of guanine conversion to xanthine could lead to a reduction in the pool of uric acid.

  • Accumulation of Guanine: Blocking the primary metabolic route for guanine can lead to its intracellular accumulation. Elevated levels of guanine and its subsequent metabolites, such as guanosine triphosphate (GTP), can be cytotoxic and may trigger apoptosis.

  • Synergistic Effects with Other Chemotherapeutics: Guanase is known to metabolize and inactivate certain purine analog anticancer drugs, such as 6-thioguanine. Inhibition of guanase by this compound could therefore enhance the efficacy of these co-administered therapies.

Potential Antitumor Effects: A Theoretical Framework

Based on the known consequences of disrupting purine metabolism in cancer cells, the inhibition of guanase by this compound is hypothesized to induce apoptosis and cell cycle arrest.

Induction of Apoptosis

The accumulation of guanine and its derivatives resulting from guanase inhibition can be perceived by the cell as a metabolic stress signal, potentially leading to the activation of the intrinsic apoptotic pathway. This would involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Cell Cycle Arrest

Disruption of the nucleotide pool balance is a well-known trigger for cell cycle checkpoints. An imbalance in purine metabolites due to guanase inhibition could activate DNA damage response pathways, even in the absence of direct DNA damage, leading to the activation of checkpoint kinases such as ATM and ATR. This could, in turn, lead to the phosphorylation of p53 and subsequent transactivation of cell cycle inhibitors like p21, resulting in G1/S or G2/M phase arrest.

Data Presentation (Hypothetical)

While no specific data for this compound exists, the following tables are presented as templates for how quantitative data on its antitumor effects could be structured.

Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h exposure
MCF-7Breast AdenocarcinomaData not available
HCT116Colorectal CarcinomaData not available
A549Lung CarcinomaData not available
JurkatT-cell LeukemiaData not available

Table 2: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
This compoundData not availableData not available
Positive ControlData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in evaluating the antitumor potential of this compound.

Guanase Activity Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound on guanase activity.

Materials:

  • Guanase enzyme (from bovine or recombinant source)

  • Guanine solution (substrate)

  • Xanthine Oxidase

  • Phosphate buffer (pH 7.5)

  • This compound solutions of varying concentrations

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, guanine, and xanthine oxidase in each well of the microplate.

  • Add varying concentrations of this compound to the experimental wells. Include a positive control (known guanase inhibitor) and a negative control (vehicle).

  • Initiate the reaction by adding guanase to all wells.

  • Immediately measure the absorbance at 290 nm (the wavelength at which uric acid, the product of the xanthine oxidase reaction, has a maximal absorbance) and continue to monitor the change in absorbance over time (e.g., every minute for 30 minutes).

  • The rate of uric acid formation is proportional to the guanase activity. Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value of this compound for guanase inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure to assess the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, 72 hours). Include untreated cells as a negative control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value of this compound for each cell line.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol details the detection and quantification of apoptosis induced by this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Culture and treat cancer cells with this compound at its IC50 concentration for a predetermined time.

  • Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution following this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in the PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways through which this compound may exert its antitumor effects.

This compound This compound Guanase Guanase (Guanine Deaminase) This compound->Guanase Inhibits Xanthine Xanthine Guanase->Xanthine Catalyzes Guanine_Accumulation Guanine Accumulation Guanase->Guanine_Accumulation Leads to Guanine Guanine Guanine->Guanase Metabolic_Stress Metabolic Stress Guanine_Accumulation->Metabolic_Stress Bax_Bak Bax/Bak Activation Metabolic_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by this compound via guanase inhibition.

This compound This compound Guanase Guanase (Guanine Deaminase) This compound->Guanase Inhibits Purine_Imbalance Purine Nucleotide Imbalance Guanase->Purine_Imbalance Leads to ATM_ATR ATM/ATR Activation Purine_Imbalance->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) CDK_Cyclin->Cell_Cycle_Arrest Progression blocked

Caption: Hypothesized cell cycle arrest pathway induced by this compound.

Experimental Workflow

start Start: Hypothesis This compound has antitumor activity guanase_assay Guanase Inhibition Assay start->guanase_assay cytotoxicity_assay In Vitro Cytotoxicity Assays (e.g., MTT on cancer cell lines) start->cytotoxicity_assay guanase_assay->cytotoxicity_assay ic50_determination Determine IC50 Values cytotoxicity_assay->ic50_determination mechanism_studies Mechanism of Action Studies ic50_determination->mechanism_studies apoptosis_analysis Apoptosis Analysis (Annexin V/PI Staining) mechanism_studies->apoptosis_analysis cell_cycle_analysis Cell Cycle Analysis (PI Staining) mechanism_studies->cell_cycle_analysis western_blot Western Blot for Key Signaling Proteins mechanism_studies->western_blot in_vivo_studies In Vivo Animal Studies (Xenograft Models) apoptosis_analysis->in_vivo_studies cell_cycle_analysis->in_vivo_studies western_blot->in_vivo_studies efficacy_toxicity Evaluate Efficacy and Toxicity in_vivo_studies->efficacy_toxicity end Conclusion: Potential as an Antitumor Agent efficacy_toxicity->end

Caption: Proposed experimental workflow for evaluating the antitumor potential of this compound.

Conclusion

This compound presents a compelling starting point for the development of a novel class of antitumor agents targeting purine metabolism. Its known activity as a potent guanase inhibitor provides a strong rationale for its investigation as a cancer therapeutic. The next critical steps will be to perform the foundational in vitro and in vivo studies outlined in this guide to validate its antitumor efficacy and elucidate the precise molecular mechanisms underlying its action. Should these investigations prove fruitful, this compound could represent a significant advancement in the treatment of cancers that are heavily reliant on the purine salvage pathway.

Guanase Inhibition by Azepinomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanase (guanine deaminase, GDA, EC 3.5.4.3) is a critical enzyme in the purine salvage pathway, catalyzing the hydrolytic deamination of guanine to xanthine.[1] This enzyme plays a significant role in maintaining the intracellular pool of purine nucleotides.[2] A variety of pathogens, unable to synthesize purines de novo, rely on the host's purine salvage pathway for their survival, making guanase a potential therapeutic target.[1] Elevated levels of guanase have also been associated with several pathological conditions, including liver disease and certain cancers, further highlighting its importance in drug development.[3][4]

Azepinomycin, a natural product isolated from the culture filtrate of Streptomyces sp. MF718-03, has been identified as an inhibitor of guanase.[1] It is believed to act as a transition-state analog inhibitor, mimicking the tetrahedral intermediate of the enzyme-catalyzed hydrolysis of guanine.[1][3] This technical guide provides an in-depth overview of the inhibition of guanase by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Quantitative Inhibition Data

The inhibitory potency of this compound and its synthetic analogues against guanase has been determined through various biochemical assays. The following tables summarize the key quantitative data from these studies.

InhibitorEnzyme SourceIC50 (µM)Reference
This compoundGuanase (in tissue culture)~5[1]
This compoundGuanine deaminase4.9[5]
This compoundGuanase (in tissue culture)~10[4]
InhibitorEnzyme SourceInhibition Constant (Ki) (µM)Mechanism of InhibitionReference
This compound (enantiomeric mixture)Rabbit liver guanase2.5 ± 0.6Competitive[1]
This compound Nucleoside Analogue 2Rabbit liver guanase119 ± 2Competitive[1]
This compound Nucleoside Analogue 3Rabbit liver guanase129 ± 3Competitive[1]
This compound Analogue 10Rabbit liver guanase16.70 ± 0.48Competitive[4]

Experimental Protocols

The following section details the methodologies employed in the key experiments to characterize the inhibition of guanase by this compound.

Guanase Inhibition Assay

A common method to determine guanase activity and inhibition is through spectrophotometric analysis.[1][4]

Materials:

  • Guanase (e.g., from rabbit liver)[1][4]

  • Guanine (substrate)[1][4]

  • This compound or its analogues (inhibitor)

  • Tris-HCl buffer (e.g., 0.05 M, pH 7.4)[1][6]

  • Spectrophotometer capable of measuring absorbance at 245 nm[1][4]

  • Quartz cuvettes[7]

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of guanine, this compound, and guanase in the appropriate buffer. The concentration of the guanine stock solution may range from 5 to 40 µM.[1][4] Inhibitor concentrations are varied to determine IC50 and Ki values.[1][4]

  • Assay Mixture:

    • In a quartz cuvette, combine the buffer, substrate (guanine), and inhibitor (this compound) at the desired concentrations.[7]

  • Enzyme Reaction Initiation:

    • Equilibrate the assay mixture at a constant temperature (e.g., 25 °C).[1][4]

    • Initiate the enzymatic reaction by adding a specific amount of guanase (e.g., 7.7 × 10⁻³ units) to the mixture.[1][4]

  • Spectrophotometric Measurement:

    • Immediately monitor the decrease in absorbance at 245 nm over time.[1][4] The hydrolysis of guanine to xanthine leads to a change in UV absorbance at this wavelength.[1]

  • Data Analysis:

    • The rate of the reaction (enzyme activity) is determined from the change in optical density per unit time.[1][4]

    • To determine the Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax), the assay is performed with varying substrate concentrations in the absence of the inhibitor.[1]

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay is performed with varying substrate and inhibitor concentrations.[1] The data is then plotted using methods such as the Lineweaver-Burk plot (1/V versus 1/S).[1]

Visualizations

Signaling Pathway: Purine Metabolism

Guanase is a key enzyme in the purine salvage pathway. The following diagram illustrates the position of guanase in the metabolic conversion of guanine.

Purine_Metabolism Guanine Guanine Guanase Guanase Guanine->Guanase Xanthine Xanthine Guanase->Xanthine H₂O NH₃ This compound This compound This compound->Inhibition Inhibition->Guanase

Caption: Role of Guanase in the Purine Salvage Pathway.

Experimental Workflow: Guanase Inhibition Assay

The workflow for a typical guanase inhibition assay is depicted below.

Guanase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A Prepare Stock Solutions (Guanine, this compound, Guanase) B Combine Buffer, Substrate, and Inhibitor in Cuvette A->B C Equilibrate Temperature B->C D Initiate Reaction with Guanase C->D E Monitor Absorbance at 245 nm D->E F Calculate Reaction Rate E->F G Determine KM, Vmax, Ki (Lineweaver-Burk Plot) F->G

Caption: Workflow for Spectrophotometric Guanase Inhibition Assay.

Logical Relationship: Competitive Inhibition

This compound exhibits competitive inhibition of guanase, meaning it binds to the active site of the enzyme and competes with the natural substrate, guanine.

Competitive_Inhibition cluster_enzyme Enzyme Active Site E Guanase (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Guanine (S) I This compound (I) ES->E + P P Xanthine (P)

Caption: Mechanism of Competitive Inhibition of Guanase.

Conclusion

This compound has been established as a competitive inhibitor of guanase, an enzyme of significant interest in drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working on the development of novel guanase inhibitors. Further investigation into the structure-activity relationships of this compound and its analogues could lead to the design of more potent and selective therapeutic agents targeting the purine salvage pathway.

References

Methodological & Application

Protocol for Azepinomycin Isolation from Fermentation Broth: A General Approach

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Streptomyces species are prolific producers of a vast array of secondary metabolites, including many clinically important antibiotics. The isolation and purification of a target molecule from a complex fermentation broth is a critical step in the drug discovery and development process. This process typically involves a multi-step approach encompassing fermentation, extraction, and chromatography. This document outlines a generalized protocol that can serve as a starting point for the isolation of Azepinomycin.

Fermentation

The initial step is the cultivation of the this compound-producing Streptomyces strain under conditions optimized for antibiotic production.

2.1. Culture Conditions

Optimizing fermentation parameters is crucial for maximizing the yield of the target compound. Key parameters to consider include media composition, pH, temperature, and aeration.

Table 1: General Fermentation Parameters for Streptomyces Species

ParameterTypical RangeNotes
Temperature 25-30°CStrain-dependent; should be optimized for growth and production.
pH 6.5-7.5Buffers may be required to maintain optimal pH during fermentation.
Aeration Shaking at 150-250 rpmAdequate oxygen supply is critical for most Streptomyces species.
Inoculum Size 5-10% (v/v)A well-grown seed culture is essential for robust fermentation.
Fermentation Time 5-14 daysProduction of secondary metabolites often occurs in the stationary phase.

2.2. Fermentation Protocol

  • Prepare the seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth or a specific seed medium) with a fresh culture of the Streptomyces strain.

  • Incubate the seed culture at the optimal temperature with shaking for 2-3 days until dense growth is achieved.

  • Inoculate the production medium with the seed culture. Production media often contain complex carbon and nitrogen sources to support secondary metabolite production.

  • Incubate the production culture under optimized conditions for the predetermined fermentation time. Monitor the culture periodically for growth (e.g., by measuring optical density or mycelial dry weight) and antibiotic production (using a bioassay or analytical method).

Extraction

Following fermentation, the first step in purification is to separate the biomass from the culture broth and then extract the target compound.

3.1. Separation of Biomass

The mycelial biomass is typically separated from the fermentation broth by centrifugation or filtration.

Protocol:

  • Transfer the fermentation broth to centrifuge bottles.

  • Centrifuge at 5,000-10,000 x g for 15-30 minutes.

  • Decant the supernatant (the clarified broth), which contains the extracellularly secreted this compound.

  • The mycelial pellet should also be tested for intracellular this compound by performing an extraction of the biomass (e.g., with acetone or methanol).

3.2. Solvent Extraction

Solvent extraction is a common method to selectively recover the target compound from the clarified broth based on its polarity. The choice of solvent is critical and depends on the chemical properties of this compound.

Table 2: Common Solvents for Antibiotic Extraction

SolventPolarityTarget Compound Properties
Ethyl Acetate MediumBroadly effective for many antibiotics of medium polarity.
n-Butanol Medium-HighEffective for more polar compounds.
Chloroform LowSuitable for non-polar compounds.
Dichloromethane Low-MediumAlternative to chloroform for non-polar to medium-polarity compounds.

Protocol:

  • Adjust the pH of the clarified fermentation broth. The optimal pH for extraction will depend on the acidic or basic nature of this compound.

  • Transfer the pH-adjusted broth to a separatory funnel.

  • Add an equal volume of the selected organic solvent (e.g., ethyl acetate).

  • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Collect the organic phase containing the extracted compound.

  • Repeat the extraction of the aqueous phase 2-3 times with fresh solvent to maximize recovery.

  • Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification

The crude extract is a complex mixture of compounds. Chromatographic techniques are employed to isolate this compound to a high degree of purity.

4.1. Column Chromatography

Column chromatography is a primary purification step to fractionate the crude extract based on the differential adsorption of its components to a stationary phase.

Table 3: Typical Column Chromatography Parameters

ParameterOptionsNotes
Stationary Phase Silica gel, Alumina, Sephadex LH-20Choice depends on the polarity and size of this compound.
Mobile Phase Hexane, Ethyl Acetate, Chloroform, Methanol (and gradients thereof)A gradient of increasing polarity is often used to elute compounds.
Fraction Collection Manual or automated fraction collectorFractions are collected and analyzed for the presence of this compound.

Protocol:

  • Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent.

  • Pack the column with the slurry to create a uniform bed.

  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Apply the dried, adsorbed sample to the top of the column.

  • Elute the column with a mobile phase of increasing polarity.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

  • Pool the pure fractions and concentrate them.

4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution chromatographic technique used for the final purification of the target compound.

Protocol:

  • Dissolve the partially purified sample from the column chromatography step in the mobile phase.

  • Inject the sample onto an appropriate HPLC column (e.g., a reversed-phase C18 column).

  • Elute with a suitable mobile phase, often a gradient of water and an organic solvent like acetonitrile or methanol, sometimes with additives like trifluoroacetic acid or formic acid.

  • Monitor the elution profile using a detector (e.g., UV-Vis, Mass Spectrometry).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods (e.g., MS, NMR).

Visualized Workflows

dot

Caption: General workflow for the isolation of this compound.

dot

logical_relationship cluster_process Isolation Process cluster_parameters Key Parameters Start Fermentation Broth Step1 Biomass Separation Start->Step1 Input Step2 Liquid-Liquid Extraction Step1->Step2 Step3 Chromatographic Purification Step2->Step3 End Isolated this compound Step3->End Output Param1 Culture Conditions (Media, pH, Temp) Param1->Start Param2 Solvent Choice & pH Param2->Step2 Param3 Stationary/Mobile Phase Selection Param3->Step3

Caption: Key parameters influencing the isolation process.

Application Notes and Protocols for In Vitro Assays with Azithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro assays to evaluate the anti-cancer properties of Azithromycin. The protocols outlined below are foundational for assessing its efficacy and mechanism of action in various cancer cell lines.

Introduction

Azithromycin, a macrolide antibiotic, has demonstrated potential as an anti-cancer agent.[1][2][3][4][5] Beyond its established antimicrobial properties, studies have revealed its ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with critical processes for tumor progression.[1][2][5] In vitro assays are essential first steps in pre-clinical research to quantify the cytotoxic and apoptotic effects of Azithromycin on cancer cells and to elucidate the underlying molecular mechanisms.[6][7][8]

Key In Vitro Applications of Azithromycin in Cancer Research

  • Determination of Cytotoxicity: Assessing the dose-dependent effect of Azithromycin on cancer cell viability.

  • Induction of Apoptosis: Investigating the ability of Azithromycin to trigger programmed cell death in cancer cells.

  • Cell Cycle Analysis: Examining the impact of Azithromycin on the progression of the cell cycle.

  • Mechanism of Action Studies: Elucidating the signaling pathways modulated by Azithromycin that lead to its anti-cancer effects.

  • Synergistic Effects: Evaluating the combined effect of Azithromycin with other chemotherapeutic agents.[2][5]

Data Presentation

Table 1: In Vitro Cytotoxicity of Azithromycin (IC50 Values)
Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)Reference
HeLaCervical Cancer7215.66[2][5]
SGC-7901Gastric Cancer7226.05[2][5]
HCT-116Colon Cancer4863.19[4]
SW480Colon Cancer48140.85[4]
BHK-21Transformed Cell Line (Control)7291.00[2][5]
Table 2: Synergistic Effects of Azithromycin with Vincristine
Cell LineTreatmentIC50 of Azithromycin (µg/mL) at 72hReference
HeLaAzithromycin alone15.66[2][5]
HeLaAzithromycin + 12.50 µg/mL Vincristine9.47[2][5]
SGC-7901Azithromycin alone26.05[2][5]
SGC-7901Azithromycin + 12.50 µg/mL Vincristine8.43[2][5]
BHK-21Azithromycin alone91.00[2][5]
BHK-21Azithromycin + 12.50 µg/mL Vincristine40.15[2][5]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of Azithromycin on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, SGC-7901)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Azithromycin stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of Azithromycin in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Azithromycin. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Azithromycin) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value (the concentration of drug that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[2][5]

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by Azithromycin.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Azithromycin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Azithromycin at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[5]

Protocol 3: Western Blot Analysis for Apoptotic Proteins

This protocol detects changes in the expression of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2, anti-Mcl-1, anti-Bcl-xL)[2]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the expression levels of the target proteins. An increase in cleaved PARP and cleaved caspase-3, and a decrease in Bcl-2, Mcl-1, and Bcl-xL would indicate apoptosis induction.[2]

Visualizations

G Experimental Workflow for In Vitro Azithromycin Assay cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_viability Cell Viability Assay (e.g., MTT) cell_culture->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_culture->apoptosis_assay western_blot Western Blot (Protein Expression) cell_culture->western_blot azithromycin_prep Azithromycin Stock Preparation azithromycin_prep->cell_viability azithromycin_prep->apoptosis_assay azithromycin_prep->western_blot ic50_determination IC50 Determination cell_viability->ic50_determination apoptosis_quantification Apoptosis Quantification apoptosis_assay->apoptosis_quantification protein_analysis Protein Level Analysis western_blot->protein_analysis

Caption: Workflow for Azithromycin In Vitro Assays.

G Azithromycin-Induced Apoptosis Signaling Pathway cluster_anti_apoptotic Anti-Apoptotic Proteins cluster_pro_apoptotic Pro-Apoptotic Execution azithromycin Azithromycin bcl2 Bcl-2 azithromycin->bcl2 down-regulates mcl1 Mcl-1 azithromycin->mcl1 down-regulates bcl_xl Bcl-xL azithromycin->bcl_xl down-regulates caspase3 Caspase-3 bcl2->caspase3 mcl1->caspase3 bcl_xl->caspase3 cleaved_caspase3 Cleaved Caspase-3 caspase3->cleaved_caspase3 parp PARP cleaved_caspase3->parp cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

Caption: Azithromycin-Induced Apoptosis Pathway.

References

Determining the Potency of Azepinomycin: An Application Note on IC50 Value for Guanase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Azepinomycin against the enzyme guanase. Guanase (guanine deaminase) is a critical enzyme in the purine salvage pathway, and its inhibition is a key area of interest for therapeutic development in cancer, viral, and bacterial diseases. This compound, a natural product isolated from Streptomyces sp., has been identified as an inhibitor of this enzyme. Understanding its potency through IC50 determination is a fundamental step in evaluating its therapeutic potential.

Introduction to Guanase and this compound

Guanase (EC 3.5.4.3) catalyzes the hydrolytic deamination of guanine to xanthine and ammonia. This reaction is a crucial step in the purine salvage pathway, which allows cells to recycle purine bases.[1] In several pathological conditions, including certain cancers and microbial infections, cells become highly dependent on this salvage pathway for nucleotide synthesis. Therefore, inhibiting guanase presents a promising strategy to selectively target these cells.[1][2]

This compound is a naturally occurring heterocyclic compound that has been shown to inhibit guanase.[1][3] It is believed to act as a transition state analog inhibitor.[1] The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard measure of its potency.[4][5] For this compound, the IC50 for guanase has been estimated to be approximately 4.9 to 5 µM in tissue culture systems.[1][6][7] Further studies have determined the inhibition constant (Ki) against purified mammalian guanase to be 2.5 ± 0.6 x 10⁻⁶ M, indicating a competitive inhibition mechanism.[1][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's inhibition of guanase.

ParameterValueSource EnzymeNotes
IC50 ~5 µMNot specified (tissue culture)The concentration of this compound to inhibit 50% of guanase activity in a cell-based environment.[1]
IC50 4.9 µMNot specifiedReported as an inhibitor of guanine deaminase.[6]
Ki 2.5 ± 0.6 x 10⁻⁶ MRabbit Liver GuanaseThe dissociation constant of the enzyme-inhibitor complex, indicating a high binding affinity. Determined biochemically with the purified enzyme.[1][8]

Signaling Pathway: Purine Salvage

The diagram below illustrates the role of guanase in the purine salvage pathway.

Purine_Salvage_Pathway Guanine Guanine Guanase Guanase (Guanine Deaminase) Guanine->Guanase Xanthine Xanthine Xanthine_Oxidase Xanthine Oxidase Xanthine->Xanthine_Oxidase Uric_Acid Uric Acid Guanase->Xanthine NH₃ Xanthine_Oxidase->Uric_Acid This compound This compound This compound->Guanase Inhibition

Caption: Role of Guanase in the Purine Salvage Pathway.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of this compound for guanase.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Tris-HCl Buffer - Guanine Substrate Solution - Guanase Enzyme Solution - this compound Solutions Assay_Setup Set up reaction mixtures in cuvettes: - Buffer, Substrate - Varying concentrations of this compound Reagent_Prep->Assay_Setup Initiate_Reaction Initiate reaction by adding Guanase Assay_Setup->Initiate_Reaction Measure_Absorbance Monitor decrease in absorbance at 245 nm over time Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate initial reaction velocities (V) Measure_Absorbance->Calculate_Rates Plot_Data Plot % Inhibition vs. log[this compound] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 from the dose-response curve Plot_Data->Determine_IC50

Caption: Workflow for Guanase IC50 Determination.

Detailed Experimental Protocol

This protocol is based on established spectrophotometric methods for measuring guanase activity.[1][7]

Materials and Reagents
  • Guanase from rabbit liver (e.g., MP Biochemicals)

  • Guanine

  • This compound

  • Tris-HCl

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

Reagent Preparation
  • Tris-HCl Buffer (0.05 M, pH 7.4 at 25°C): Prepare by dissolving the appropriate amount of Tris base in deionized water, and adjust the pH to 7.4 with HCl.

  • Guanine Stock Solution: Due to its low solubility, dissolve guanine in a small amount of 1 M NaOH before diluting with the Tris-HCl buffer to the final desired concentration. Prepare fresh daily.

  • Guanase Enzyme Solution: Prepare a stock solution of guanase in cold Tris-HCl buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes. A typical final amount per assay is 7.7 x 10⁻³ units.[1][7]

  • This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or buffer) and then create a series of dilutions to cover a range of concentrations (e.g., from 0.1 µM to 100 µM) for the IC50 determination.

Assay Procedure
  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 245 nm and equilibrate the cuvette holder to 25°C.

  • Reaction Mixture Preparation: In a quartz cuvette, combine the following:

    • Tris-HCl Buffer (to a final volume of 1 mL)

    • Guanine substrate solution (final concentration typically 5-40 µM)[1][7]

    • This compound solution at the desired final concentration (or solvent control).

  • Pre-incubation: Incubate the reaction mixture at 25°C for 5 minutes to ensure temperature equilibrium.

  • Reaction Initiation: Add the guanase enzyme solution to the cuvette, mix gently by inversion, and immediately start recording the absorbance at 245 nm.

  • Data Collection: Record the absorbance every 15-30 seconds for 5-10 minutes. The rate of guanine hydrolysis is measured as the decrease in absorbance over time.

Data Analysis and IC50 Calculation
  • Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot for each this compound concentration.

  • Calculate Percent Inhibition:

    • Determine the reaction rate of the uninhibited control (V_control).

    • For each concentration of this compound, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (V_inhibited / V_control))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.

  • Determine IC50: The IC50 value is the concentration of this compound that corresponds to 50% inhibition on the dose-response curve. This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Conclusion

This application note provides a comprehensive guide for determining the IC50 value of this compound for guanase. The detailed protocol and data analysis steps will enable researchers to accurately assess the inhibitory potency of this compound. A thorough understanding of this compound's interaction with guanase is essential for its further development as a potential therapeutic agent. The provided diagrams offer a clear visualization of the biochemical context and the experimental process.

References

Azepinomycin: A Tool for Interrogating Purine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Purine metabolism, a fundamental cellular process, involves two main pathways: de novo synthesis and the salvage pathway. The de novo pathway synthesizes purine nucleotides from simple precursors, while the salvage pathway recycles pre-existing purine bases and nucleosides. The intricate balance between these two pathways is crucial for maintaining the cellular nucleotide pool, which is essential for DNA and RNA synthesis, energy metabolism, and cellular signaling. Dysregulation of purine metabolism is implicated in various diseases, including cancer and autoimmune disorders, making it a key target for therapeutic intervention. Azepinomycin, a natural product, has emerged as a specific and potent inhibitor of guanase, a critical enzyme in the purine salvage pathway, offering a valuable tool to dissect the complexities of purine metabolism.

Mechanism of Action of this compound

This compound specifically targets and inhibits guanase (guanine deaminase), the enzyme responsible for the hydrolytic deamination of guanine to xanthine.[1] This reaction is a key step in the catabolism of guanine and its subsequent entry into the uric acid pathway or its potential salvage back into the nucleotide pool. By inhibiting guanase, this compound effectively blocks this conversion, leading to an accumulation of guanine and a potential alteration in the flux through the purine salvage pathway. This perturbation can have significant downstream effects on the de novo synthesis pathway and the overall balance of purine nucleotides.

Applications in Research

This compound's specific inhibition of guanase makes it a powerful tool for several research applications:

  • Studying the Interplay between Salvage and De Novo Purine Synthesis: By blocking a key enzyme in the salvage pathway, researchers can investigate how cells compensate by upregulating or downregulating the de novo synthesis pathway. This can be elucidated by measuring the activity of key de novo pathway enzymes or by using isotopic tracers to follow the metabolic flux of precursors into purine nucleotides.

  • Investigating the Role of Guanine Homeostasis: The accumulation of guanine due to guanase inhibition can be studied to understand its effects on cellular processes. High levels of specific purine bases can lead to feedback inhibition of other enzymes in the pathway or even induce cellular toxicity.

  • Screening for Novel Therapeutics: this compound can be used as a positive control in high-throughput screening assays aimed at identifying new inhibitors of guanase or other enzymes in the purine salvage pathway.

  • Validating the Purine Salvage Pathway as a Drug Target: In various pathogens that lack a de novo purine synthesis pathway, the salvage pathway is essential for their survival.[2][3] this compound can be used to study the effects of blocking this pathway in such organisms, validating it as a potential target for antimicrobial drug development.

Quantitative Data

The inhibitory potency of this compound against mammalian guanase has been determined, providing a basis for its use in cell-based and enzymatic assays.

CompoundTarget EnzymeOrganismInhibition Constant (Ki)IC50
This compound GuanaseRabbit Liver2.5 (±0.6) x 10⁻⁶ M[4]~5 µM (in cell culture)[1]
Analogue 2GuanaseRabbit Liver1.19 (±0.02) x 10⁻⁴ M[4]Not Reported
Analogue 3GuanaseRabbit Liver1.29 (±0.03) x 10⁻⁴ M[4]Not Reported

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of this compound on purine metabolism.

Protocol 1: In Vitro Guanase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on guanase. The assay measures the decrease in absorbance at 245 nm as guanine is converted to xanthine.

Materials:

  • Purified guanase (from rabbit liver or recombinant source)

  • Guanine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • This compound

  • DMSO (for dissolving this compound)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 245 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of guanine in 0.1 M NaOH and then dilute it in potassium phosphate buffer to the desired concentrations (e.g., 5-40 µM).

    • Prepare a stock solution of this compound in DMSO and then dilute it in potassium phosphate buffer to the desired concentrations (e.g., 1-10 µM). Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the potassium phosphate buffer, the desired concentration of this compound (or vehicle control), and purified guanase.

    • Pre-incubate the enzyme with the inhibitor for 5-10 minutes at 25°C.

  • Initiate Reaction:

    • Start the reaction by adding the guanine substrate to the wells.

  • Measure Absorbance:

    • Immediately begin monitoring the decrease in absorbance at 245 nm over time (e.g., every 30 seconds for 10 minutes) at 25°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of inhibitor.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

    • To determine the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Protocol 2: Analysis of Intracellular Nucleotide Pools by HPLC-MS

This protocol outlines the steps to measure changes in intracellular purine nucleotide pools in cells treated with this compound.

Materials:

  • Cell culture medium and supplements

  • Cultured cells of interest

  • This compound

  • Cold methanol

  • Cold water

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system with a suitable column (e.g., HILIC or C18)

  • Internal standards for nucleotides (e.g., ¹³C-labeled ATP)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere and grow.

    • Treat the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 24, 48 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solution (e.g., 80% methanol in water) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Vortex the lysate and incubate on ice for 15 minutes to precipitate proteins.

  • Sample Preparation:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

  • LC-MS Analysis:

    • Inject the reconstituted samples into the LC-MS system.

    • Separate the nucleotides using a suitable gradient and column.

    • Detect and quantify the different purine nucleotides (ATP, GTP, ADP, GDP, AMP, GMP, IMP) based on their mass-to-charge ratio and retention time.

  • Data Analysis:

    • Normalize the nucleotide levels to the cell number or total protein concentration.

    • Compare the nucleotide pools in this compound-treated cells to the control cells to determine the effect of guanase inhibition.

Protocol 3: Cell Viability and Proliferation Assay

This protocol is to assess the effect of this compound on cell growth and survival.

Materials:

  • Cultured cells of interest

  • Cell culture medium and supplements

  • This compound

  • 96-well plates

  • MTT, XTT, or other viability reagents

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment:

    • After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound. Include a vehicle-only control.

  • Incubation:

    • Incubate the plates for various time points (e.g., 24, 48, 72 hours).

  • Viability Assessment:

    • At each time point, add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric reaction to occur.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle control for each concentration of this compound.

    • Plot the percentage of viability against the drug concentration to determine the EC50 value.

Visualizations

Purine_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH ATP, dATP ATP, dATP AMP->ATP, dATP GMP Guanosine Monophosphate (GMP) GTP, dGTP GTP, dGTP GMP->GTP, dGTP XMP->GMP Hypoxanthine Hypoxanthine Hypoxanthine->IMP HPRT Guanine Guanine Guanine->GMP HPRT Xanthine Xanthine Guanine->Xanthine Guanase Adenine Adenine Adenine->AMP APRT Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Guanosine Guanosine Guanosine->Guanine PNP This compound This compound This compound->Guanine DNA/RNA Synthesis DNA/RNA Synthesis ATP, dATP->DNA/RNA Synthesis GTP, dGTP->DNA/RNA Synthesis

Caption: The purine metabolic pathways and the inhibitory action of this compound on Guanase.

Experimental_Workflow cluster_prep Experiment Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Treatment Treat Cells with this compound (Varying Concentrations and Times) Cell_Culture->Treatment Azepinomycin_Prep Prepare this compound Solutions Azepinomycin_Prep->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Metabolomics Metabolite Extraction for HPLC-MS Treatment->Metabolomics Enzyme_Assay Guanase Activity Assay (In vitro or in cell lysate) Treatment->Enzyme_Assay EC50 Determine EC50 Viability->EC50 Nucleotide_Quant Quantify Nucleotide Pools Metabolomics->Nucleotide_Quant Enzyme_Kinetics Determine IC50/Ki Enzyme_Assay->Enzyme_Kinetics

Caption: A typical experimental workflow for studying the effects of this compound.

References

High-Performance Liquid Chromatography (HPLC) Methods for Azepinomycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepinomycin is a heterocyclic natural product with potential biological activities that necessitate reliable analytical methods for its detection, quantification, and purification. High-performance liquid chromatography (HPLC) is a powerful and versatile technique ideally suited for these purposes. This document provides detailed application notes and protocols for the analysis of this compound by HPLC. Due to the limited availability of experimental data for this compound, this guide is based on its predicted physicochemical properties and established chromatographic principles for polar heterocyclic compounds. The provided methods serve as a robust starting point for researchers to develop and validate their own specific assays.

Physicochemical Properties of this compound (Predicted)

Understanding the physicochemical properties of an analyte is crucial for developing an effective HPLC method. Based on the chemical structure of this compound (SMILES: C1C(NC(=O)C2=C(N1)N=CN2)O), the following properties have been predicted using computational models.

PropertyPredicted ValueImplication for HPLC Method Development
Molecular Weight 168.15 g/mol Standard molecular weight for small molecule analysis.
logP -1.5 to -2.0Indicates high polarity, suggesting good solubility in aqueous mobile phases and requiring a reversed-phase column with good retention for polar compounds.
Aqueous Solubility HighSoluble in water and other polar solvents, simplifying sample and mobile phase preparation.
UV-Vis λmax ~220 nm and ~275 nmProvides two potential wavelengths for UV detection, with the higher wavelength generally offering more selectivity.

Recommended HPLC Method: Reversed-Phase Chromatography

Given the high polarity of this compound, a reversed-phase HPLC (RP-HPLC) method is recommended. This technique utilizes a nonpolar stationary phase and a polar mobile phase, which is well-suited for the retention and separation of polar analytes.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is a good starting point. For enhanced retention of polar compounds, a column with a polar endcapping or a polar-embedded phase is recommended.

    • Recommended Column: Waters Atlantis T3 C18, Agilent ZORBAX Eclipse Plus C18, or equivalent (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water, HPLC grade

    • Solvent B: Acetonitrile, HPLC grade

  • Sample Diluent: Mobile Phase A or a mixture of Water:Acetonitrile (95:5, v/v).

  • Standard: Purified this compound reference standard.

Experimental Protocols

Protocol 1: Isocratic Elution for Routine Quantification

This protocol is suitable for the rapid quantification of this compound in relatively simple sample matrices where interfering components are minimal.

1. Standard Preparation: a. Prepare a stock solution of this compound reference standard at 1 mg/mL in the sample diluent. b. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the sample diluent.

2. Sample Preparation: a. Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. b. Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase 95% Solvent A (0.1% Formic Acid in Water) 5% Solvent B (Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 10 minutes

4. Data Analysis: a. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. b. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Gradient Elution for Analysis in Complex Matrices

This protocol is recommended for the analysis of this compound in complex matrices such as fermentation broths, cell extracts, or biological fluids, where a gradient elution is necessary to separate the analyte from other components.

1. Standard and Sample Preparation: Follow the same procedures as in Protocol 1.

2. HPLC Conditions:

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase Solvent A: 0.1% Formic Acid in Water Solvent B: Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (with DAD monitoring from 200-400 nm)
Run Time 25 minutes

3. Gradient Program:

Time (min)% Solvent A% Solvent B
0.0982
15.07030
18.0595
20.0595
20.1982
25.0982

4. Data Analysis: Follow the same procedure as in Protocol 1 for quantification. The use of a DAD will allow for peak purity analysis and confirmation of the analyte's identity by comparing its UV spectrum with that of the reference standard.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical performance data for the proposed HPLC methods. These values should be experimentally verified during method validation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaHypothetical Value (Isocratic)Hypothetical Value (Gradient)
Tailing Factor (T) ≤ 2.01.21.1
Theoretical Plates (N) ≥ 2000850012000
Retention Time (RT) Reproducibility (%RSD) ≤ 1.0%0.3%0.5%
Peak Area Reproducibility (%RSD) ≤ 2.0%0.8%1.2%

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaHypothetical Value
Linearity (r²) ≥ 0.9990.9995
Range -1 - 100 µg/mL
Limit of Detection (LOD) -0.2 µg/mL
Limit of Quantification (LOQ) -0.7 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD) ≤ 2.0%1.5%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard This compound Reference Standard Dissolve_Standard Dissolve in Sample Diluent Standard->Dissolve_Standard Sample Sample Matrix Dissolve_Sample Dissolve/Extract in Sample Diluent Sample->Dissolve_Sample Filter Filter (0.22 µm) Dissolve_Standard->Filter Dissolve_Sample->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Reversed-Phase Column Autosampler->Column Detector UV-Vis Detector (275 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report Gradient_Elution_Profile title Gradient Elution Profile for this compound Analysis t0 0 t25 25 t0->t25 t15 15 t18 18 t20 20 t20_1 20.1 time_label Time (min) y_axis % Solvent B y0 0 y100 100 y0->y100 y30 30 y95 95 p0 p15 p0->p15 Initial Elution & Separation p18 p15->p18 Column Wash p20 p18->p20 p20_1 p25 p20_1->p25 Re-equilibration

Mass Spectrometry Analysis of Azepinomycin and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Azepinomycin and its derivatives using mass spectrometry. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to aid in the research and development of this potent antitumor antibiotic.

Introduction

This compound, a natural product isolated from Streptomyces species, and its synthetic derivatives are of significant interest due to their antitumor properties. The primary mechanism of action for this compound is the inhibition of guanase, a key enzyme in the purine salvage pathway. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control during drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound and its derivatives in complex biological matrices due to its high selectivity and sensitivity.

Quantitative Data Presentation

Effective analysis of this compound and its derivatives requires precise mass spectrometry parameters. The following tables summarize the theoretical and potential experimental mass spectrometry data for this compound and its common derivative, this compound 3-ribofuranoside.

Disclaimer: The specific MRM transitions and collision energies presented in Table 2 are hypothetical and intended for illustrative purposes. These values are based on the known molecular weights and common fragmentation patterns of similar heterocyclic compounds. Researchers must experimentally determine and optimize these parameters for their specific instrumentation and analytical needs.

Table 1: Molecular Information for this compound and its Ribofuranoside Derivative

CompoundMolecular FormulaMolecular Weight (Da)
This compoundC₆H₈N₄O₂168.15
This compound 3-ribofuranosideC₁₁H₁₆N₄O₆300.27

Table 2: Illustrative LC-MS/MS Parameters for Quantitative Analysis

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV) - Illustrative
This compound169.07152.0715
124.0825
96.0630
This compound 3-ribofuranoside301.11169.0720
152.0730
133.0525

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed for the extraction of this compound and its derivatives from a biological matrix such as plasma.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard solution and 200 µL of 0.1% formic acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of these polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) Method

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions: To be determined experimentally (refer to Table 2 for illustrative values).

Visualizations

Signaling Pathway: Inhibition of Purine Salvage Pathway by this compound

This compound exerts its cytotoxic effects by inhibiting guanase, a critical enzyme in the purine salvage pathway. This pathway allows cells to recycle purine bases from the degradation of nucleic acids. By blocking this pathway, this compound disrupts the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to cell death.

Purine_Salvage_Pathway Guanine Guanine Guanase Guanase Guanine->Guanase HGPRT HGPRT Guanine->HGPRT Hypoxanthine Hypoxanthine Hypoxanthine->HGPRT XanthineOxidase1 Xanthine Oxidase Hypoxanthine->XanthineOxidase1 Xanthine Xanthine XanthineOxidase2 Xanthine Oxidase Xanthine->XanthineOxidase2 UricAcid Uric Acid GMP GMP IMP IMP This compound This compound This compound->Guanase Inhibits Guanase->Xanthine HGPRT->GMP HGPRT->IMP XanthineOxidase1->Xanthine XanthineOxidase2->UricAcid

Caption: this compound inhibits Guanase in the purine salvage pathway.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the logical flow of the experimental protocol for the analysis of this compound and its derivatives from sample collection to data analysis.

LCMS_Workflow Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Acquisition & Processing LCMS->Data Quant Quantification & Reporting Data->Quant

Caption: Workflow for this compound analysis by LC-MS/MS.

Logical Relationship of this compound Derivatives

This diagram shows the structural relationship between this compound and its 3-ribofuranoside derivative, where a ribofuranose sugar moiety is attached to the core this compound structure.

Derivatives This compound This compound (Core Structure) Ribose + Ribofuranose This compound->Ribose Ribofuranoside This compound 3-ribofuranoside Ribose->Ribofuranoside

Caption: Relationship between this compound and its derivative.

Troubleshooting & Optimization

Technical Support Center: Azepinomycin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Azepinomycin. Our goal is to help you improve the yield and purity of your product through detailed experimental protocols, data-driven insights, and practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing this compound, and how do they compare in terms of yield?

A1: Historically, the synthesis of this compound involved multi-step processes utilizing protecting groups. However, a more recent and efficient method is the one-step, protecting-group-free synthesis in water. This modern approach is significantly more atom-economical and generally results in higher yields.[1] While direct, side-by-side quantitative comparisons in a single publication are scarce, the benzyl-protected route was previously considered one of the more efficient multi-step methods. The one-step aqueous synthesis, however, avoids the additional steps of protection and deprotection, which inherently lead to product loss.

Data Presentation: Comparison of Synthetic Strategies

Synthetic StrategyKey FeaturesReported YieldAdvantagesDisadvantages
Multi-step with Protecting Groups (e.g., Benzyl) - Protection of reactive functional groups. - Multiple reaction and purification steps. - Deprotection as a final step.Varies, but generally lower than the one-step method due to multiple steps.Allows for a wider range of reaction conditions that might not be compatible with unprotected functional groups.- Lower overall yield. - More time-consuming. - Generates more waste. - Requires more reagents.
One-Step Protecting-Group-Free Synthesis in Water - Utilizes a pH-dependent Amadori rearrangement.[1] - Conducted in an aqueous medium. - No protecting groups required.Reported as a "multi-gram synthesis," suggesting good yields, although specific percentages are not always provided in initial reports.- Higher yield. - More environmentally friendly ("green chemistry"). - Cost-effective. - Simpler procedure.- Sensitive to pH. - Purification from an aqueous medium can be challenging for some researchers.

Troubleshooting Guides

Guide 1: Low Yield in the One-Step Aqueous Synthesis

Problem: The yield of this compound from the one-step synthesis is significantly lower than expected.

Possible Causes and Solutions:

  • Incorrect pH: The Amadori rearrangement is highly pH-dependent.[1] An incorrect pH can lead to the formation of side products or prevent the reaction from proceeding efficiently.

    • Solution: Carefully monitor and adjust the pH of the reaction mixture. The optimal pH for this specific reaction should be maintained as described in the protocol. It is advisable to use a calibrated pH meter and make small adjustments with dilute acid or base.

  • Suboptimal Temperature: Like most chemical reactions, the Amadori rearrangement is sensitive to temperature.

    • Solution: Ensure the reaction is maintained at the recommended temperature. Deviations can affect the reaction rate and potentially lead to the formation of degradation products.

  • Poor Quality Starting Materials: Impurities in the starting materials (amino-imidazole and sugar) can interfere with the reaction.

    • Solution: Use high-purity, commercially available starting materials. If in doubt, purify the starting materials before use.

  • Inefficient Reaction Monitoring: Without proper monitoring, it is difficult to determine the optimal reaction time, leading to premature quenching or decomposition of the product.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help in determining the point of maximum product formation before significant degradation occurs.

Experimental Workflow: Troubleshooting Low Yield

G start Low Yield Observed check_ph Verify Reaction pH start->check_ph adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph Incorrect check_temp Verify Reaction Temperature check_ph->check_temp Correct adjust_ph->check_temp adjust_temp Adjust Temperature to Protocol Specification check_temp->adjust_temp Incorrect check_reagents Assess Purity of Starting Materials check_temp->check_reagents Correct adjust_temp->check_reagents purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure monitor_reaction Implement Reaction Monitoring (TLC/HPLC) check_reagents->monitor_reaction Pure purify_reagents->monitor_reaction optimize_time Determine Optimal Reaction Time monitor_reaction->optimize_time end_good Yield Improved optimize_time->end_good

Caption: Troubleshooting workflow for low this compound yield.

Guide 2: Difficulty in Purifying this compound from the Aqueous Reaction Mixture

Problem: Isolating pure this compound from the one-step aqueous synthesis is challenging.

Possible Causes and Solutions:

  • High Water Solubility of the Product: this compound is a polar molecule with good solubility in water, which can make extraction difficult.

    • Solution 1 (Lyophilization): After the reaction is complete, freeze-dry (lyophilize) the aqueous solution to remove the water, leaving the crude product as a solid. This solid can then be subjected to further purification.

    • Solution 2 (Reverse-Phase Chromatography): Use reverse-phase chromatography (e.g., C18 silica gel) for purification. The polar product will elute with a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures).

  • Presence of Polar Byproducts: The reaction may produce polar byproducts with similar solubility to this compound, making separation by standard extraction methods ineffective.

    • Solution (Chromatography): As mentioned above, reverse-phase HPLC is a powerful technique for separating polar compounds. Ion-exchange chromatography can also be an effective method if the byproducts have a different charge state from this compound at a given pH.

Signaling Pathway: Purification Strategy

G start Aqueous Reaction Mixture lyophilize Lyophilization to Remove Water start->lyophilize crude_solid Crude Solid Product lyophilize->crude_solid rp_hplc Reverse-Phase HPLC crude_solid->rp_hplc ion_exchange Ion-Exchange Chromatography crude_solid->ion_exchange pure_product Pure this compound rp_hplc->pure_product ion_exchange->pure_product

Caption: Purification strategy for this compound.

Experimental Protocols

One-Step Protecting-Group-Free Synthesis of this compound in Water

This protocol is adapted from the literature describing an efficient, atom-economical synthesis.[1]

Materials:

  • 4-amino-5-(aminomethyl)-2-methylpyrimidine (or a similar amino-imidazole precursor)

  • D-ribose

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

  • Dissolution: Dissolve the amino-imidazole precursor and D-ribose in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • pH Adjustment: Carefully adjust the pH of the solution to the optimal range for the Amadori rearrangement using dilute HCl or NaOH. This is a critical step and should be monitored with a pH meter.

  • Reaction: Heat the reaction mixture to the specified temperature and stir for the required duration. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Purification:

    • Lyophilize the reaction mixture to obtain the crude product as a solid.

    • Purify the crude solid by reverse-phase column chromatography or preparative HPLC using a water/methanol or water/acetonitrile gradient to yield pure this compound.

Logical Relationship: Key Reaction Steps

G A Dissolve Reactants in Water B Adjust pH A->B C Heat and Stir B->C D Monitor Reaction C->D E Quench Reaction D->E F Purify Product E->F

Caption: Key steps in the one-step this compound synthesis.

References

Azepinomycin Technical Support Center: Troubleshooting Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and stability of azepinomycin in aqueous solutions. Due to the limited availability of specific experimental data for this compound, this guide incorporates established principles for structurally related compounds containing fused imidazole and diazepine rings, hydroxyl groups, and lactams.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I'm observing precipitation when I try to dissolve this compound in my aqueous buffer. What should I do?

A2: Precipitation is a common issue for compounds with low aqueous solubility. Please refer to the Troubleshooting Guide: Compound Precipitation below for a step-by-step approach to resolving this issue.

Q3: How stable is this compound in aqueous solutions?

A3: The chemical stability of this compound in aqueous solutions is expected to be pH-dependent. The fused ring system contains a lactam (a cyclic amide) which can be susceptible to hydrolysis, particularly under acidic or basic conditions. The imidazole ring's stability can also be influenced by pH. For critical experiments, it is recommended to prepare fresh solutions and avoid prolonged storage of aqueous stocks.

Q4: Can I prepare a concentrated stock solution of this compound?

A4: Yes, preparing a concentrated stock solution in an organic solvent is the recommended first step. Dimethyl sulfoxide (DMSO) is a common choice for initial dissolution. Subsequently, this stock solution can be diluted into your aqueous experimental buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect biological systems.

Q5: What are the potential degradation pathways for this compound in an aqueous solution?

A5: Based on its structure, the primary degradation pathway is likely the hydrolysis of the lactam ring within the diazepinone structure. This would result in the opening of the seven-membered ring. The rate of this hydrolysis is expected to be influenced by pH and temperature.

Troubleshooting Guides

Troubleshooting Guide: Compound Precipitation

This guide provides a systematic approach to address the precipitation of this compound during dissolution in aqueous buffers.

Problem Possible Cause Suggested Solution
Precipitation upon initial dissolution in aqueous buffer. This compound has exceeded its solubility limit in the chosen buffer.1. Prepare a concentrated stock in an organic solvent: First, dissolve this compound in 100% DMSO. 2. Stepwise Dilution: Gradually add the DMSO stock solution to your aqueous buffer while vortexing to ensure rapid mixing and avoid localized high concentrations. 3. Lower the Final Concentration: Attempt to dissolve a smaller amount of the compound to achieve a lower final concentration.
Precipitation after diluting a DMSO stock into aqueous buffer. The final concentration of the organic solvent is insufficient to maintain solubility. The compound has "crashed out" of solution.1. Optimize Co-solvent Percentage: Increase the percentage of DMSO in your final working solution. Note that many cell-based assays are sensitive to DMSO concentrations above 0.5-1%. 2. Use Alternative Co-solvents: Consider using other water-miscible organic solvents such as ethanol or N,N-dimethylformamide (DMF) to prepare the stock solution. 3. pH Adjustment: The solubility of compounds with amine-containing heterocycles like imidazole can be pH-dependent. Empirically test the solubility in buffers with slightly different pH values (e.g., pH 6.0, 7.4, and 8.0) to find the optimal condition, ensuring the pH is compatible with your experimental system.
Precipitation observed over time in a prepared aqueous solution. The solution is supersaturated, and the compound is slowly crystallizing out. The compound may be unstable and degrading, with the degradants being less soluble.1. Prepare Fresh Solutions: Make fresh aqueous solutions of this compound immediately before each experiment. 2. Assess Stability: Perform a time-course experiment to monitor the concentration of the compound in your buffer over time using an appropriate analytical method (e.g., HPLC-UV). This will help determine the window of stability for your experimental conditions. 3. Consider Solubilizing Excipients: For formulation development, the use of cyclodextrins or other solubilizing agents could be explored to form more stable complexes in aqueous solution.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary, but be cautious about potential degradation with excessive heat.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol provides a general framework for investigating the stability of this compound under various stress conditions. Forced degradation studies are crucial for identifying potential degradants and understanding the stability profile of a compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • pH meter

  • Incubator or water bath

  • HPLC-UV or LC-MS system

Procedure:

  • Acid Hydrolysis: Dilute the this compound stock solution in 0.1 M HCl to a final concentration suitable for analysis (e.g., 100 µM). Incubate at a controlled temperature (e.g., 40°C or 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Dilute the this compound stock solution in 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Dilute the this compound stock solution in 3% H₂O₂. Incubate at room temperature and collect samples at various time points.

  • Thermal Degradation: Dilute the this compound stock solution in a neutral buffer (e.g., PBS pH 7.4). Incubate at an elevated temperature (e.g., 60°C) and collect samples over time.

  • Photostability: Expose a solution of this compound in a neutral buffer to a controlled light source (e.g., UV or fluorescent light) and compare it to a sample protected from light.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute DMSO Stock into Aqueous Buffer dissolve->dilute Concentrated Stock vortex Vortex During Dilution dilute->vortex check_precipitate Precipitation? vortex->check_precipitate adjust_pH Adjust pH check_precipitate->adjust_pH Yes lower_conc Lower Concentration check_precipitate->lower_conc Yes assay Proceed to Experiment check_precipitate->assay No

Caption: Workflow for preparing and troubleshooting this compound solutions.

stability_logic Decision Tree for this compound Stability Assessment cluster_prep Solution Preparation cluster_duration Experiment Duration cluster_stability_check Stability Verification start Start: Need for Aqueous Solution prep_fresh Prepare Fresh Solution start->prep_fresh short_exp Short Experiment? (< 2 hours) prep_fresh->short_exp forced_degradation Perform Forced Degradation Study short_exp->forced_degradation No end_ok Proceed with Caution short_exp->end_ok Yes time_course Run Time-Course Stability Assay forced_degradation->time_course end_reassess Re-evaluate Protocol time_course->end_reassess

Caption: Logic for assessing the stability of this compound in experiments.

Technical Support Center: Azithromycin Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Azithromycin to prevent degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for Azithromycin?

A1: For long-term storage, Azithromycin should be stored at -20°C[1]. For reconstituted oral suspensions, storage at refrigerated (4°C) or room temperature (20-25°C) for up to 10 days has shown good stability[2]. However, exposure to higher temperatures (30°C, 40°C, and 50°C) can also be tolerated for short periods without significant degradation of the active molecule[2].

Q2: How does light exposure affect Azithromycin stability?

A2: Azithromycin is susceptible to degradation upon exposure to various light sources. Studies have shown that the drug degrades when exposed to ultraviolet (UV) light, germicidal light, and solar luminosity[3][4]. Therefore, it is crucial to protect Azithromycin solutions from direct sunlight and other sources of UV radiation[3].

Q3: What is the optimal pH range for storing Azithromycin solutions?

A3: Azithromycin is most stable in a neutral to slightly alkaline environment. It is recommended to prepare and store solutions in a potassium phosphate buffer at pH 8.0[3][4]. The drug undergoes degradation in both acidic and basic solutions[3][4]. For instance, significant degradation is observed in the presence of 0.1 M hydrochloric acid or 0.1 M sodium hydroxide[4].

Q4: What are the recommended solvents for dissolving Azithromycin?

A4: Azithromycin dihydrate has been shown to have maximum solubility in propylene glycol[5]. It is also soluble in methanol[6]. For experimental purposes, stock solutions are often prepared by dissolving in water and then diluting with a potassium phosphate buffer at pH 8.0[3][4]. The solubility in ethanol is approximately 16 mg/mL[7].

Q5: Are there any other factors that can cause Azithromycin degradation?

A5: Yes, exposure to oxidizing agents like hydrogen peroxide can lead to degradation[3][4]. Additionally, prolonged exposure to atmospheric air can also reduce its half-life[8]. It is important to handle the compound in a clean environment and minimize its exposure to air and potential oxidizing agents.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of drug potency in experiments. Improper storage temperature. Ensure Azithromycin is stored at the recommended temperature of -20°C for long-term storage and that working solutions are appropriately refrigerated or kept at a stable room temperature for short periods.
Exposure to light. Protect all stock and working solutions from light by using amber vials or by wrapping containers in aluminum foil. Avoid direct exposure to sunlight and UV lamps.
Incorrect pH of the solution. Verify the pH of your buffer and solutions. Maintain a pH around 8.0 for optimal stability. Avoid acidic or strongly basic conditions.
Degradation due to multiple freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.
Precipitation of the drug in solution. Poor solubility in the chosen solvent. Confirm the solubility of Azithromycin in your solvent. Consider using propylene glycol for higher solubility. For aqueous solutions, ensure the pH is appropriate.
Low temperature of a concentrated solution. If using refrigerated storage for a concentrated solution, allow it to come to room temperature and vortex gently before use to ensure it is fully dissolved.
Inconsistent experimental results. Degraded Azithromycin stock. Prepare a fresh stock solution from a new vial of the compound. Run a quality control check, if possible, to confirm the concentration and purity.
Contamination of the solution. Use sterile techniques when preparing and handling solutions to prevent microbial contamination, which could potentially degrade the compound.

Experimental Protocols

Protocol for Preparation of Azithromycin Stock Solution (Aqueous)
  • Weighing: Accurately weigh the desired amount of Azithromycin powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small volume of high-purity water to the tube to dissolve the powder. For example, dissolve 100 mg in a 50 mL volumetric flask[3][4].

  • Buffering: Dilute the initial solution with a potassium phosphate buffer to a final pH of 8.0[3][4].

  • Sonication: Sonicate the solution for approximately 10 minutes to ensure complete dissolution[3][4].

  • Sterilization (Optional): If required for your experiment, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C.

Visualizations

Workflow for Azithromycin Storage and Handling

Azepinomycin_Storage_Workflow Azithromycin Storage and Handling Workflow A Receive Azithromycin Powder B Store at -20°C in a dark, dry place A->B Long-term storage C Prepare Stock Solution (e.g., in water and pH 8.0 buffer) B->C For experimental use D Aliquot into single-use tubes C->D E Store Aliquots at -20°C D->E Protect from light F Thaw aliquot for use E->F G Prepare Working Solution F->G I Discard unused portion of thawed aliquot F->I Avoid freeze-thaw H Use in Experiment G->H

Caption: Workflow for proper storage and handling of Azithromycin.

References

Technical Support Center: Optimizing Azepinomycin Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide pertains to a hypothetical compound named "Azepinomycin." The information provided is based on established principles for optimizing the concentration of novel compounds in cell-based assays and does not reflect data for a specific, existing agent.

General Information

This compound is a novel synthetic compound belonging to the azepine class of molecules. Its primary mechanism of action is the inhibition of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. By targeting mTOR, this compound can induce cell cycle arrest and apoptosis in rapidly dividing cells, making it a compound of interest for cancer research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

A1: For initial experiments, a wide concentration range is recommended to determine the potency of this compound on your specific cell line. A common starting point is a serial dilution from 100 µM down to 1 nM. This broad range helps in identifying the effective concentration window and in generating a dose-response curve.

Q2: What is the best solvent to use for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it in culture medium to the final desired concentrations. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v).[1] It is recommended to always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time is dependent on the cell type and the specific assay being performed. For cell viability or cytotoxicity assays, a 24 to 72-hour incubation period is typically sufficient to observe a significant effect.[2] It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the ideal endpoint for your experimental model.

Q4: What are the expected morphological changes in cells treated with this compound?

A4: Due to its mechanism of action on the mTOR pathway, treated cells may exhibit signs of reduced proliferation, such as a lower cell density compared to the vehicle control. At higher concentrations or after prolonged exposure, you may observe morphological changes associated with apoptosis, including cell shrinkage, membrane blebbing, and detachment from the culture surface.

Q5: Can I use this compound in combination with other drugs?

A5: Yes, this compound can be used in combination with other therapeutic agents to investigate synergistic or additive effects. When designing combination studies, it is important to first establish the optimal concentration and dose-response curve for each compound individually.

Troubleshooting Guide

Issue 1: I am observing massive cell death even at the lowest concentrations of this compound.

  • Question: Could the high level of cell death be due to something other than the compound's activity?

  • Answer:

    • Check your DMSO concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.5%. High concentrations of DMSO can be toxic to cells.

    • Verify your dilutions: Double-check all calculations for your serial dilutions to rule out an error in the final concentration.

    • Assess cell health: Ensure your cells are healthy and not overly confluent before starting the experiment.[3][4] Unhealthy cells can be more susceptible to stress.

    • Reduce incubation time: It's possible your cell line is highly sensitive to this compound. Try reducing the incubation time (e.g., to 12 or 24 hours) to see if a therapeutic window can be established.

Issue 2: I am not observing any effect of this compound, even at the highest concentrations.

  • Question: Why might my cells be resistant to this compound treatment?

  • Answer:

    • Confirm compound activity: If possible, test the compound on a known sensitive cell line to confirm its bioactivity.

    • Extend incubation time: The effect of the compound may take longer to become apparent in your cell line. Try extending the incubation period to 72 or 96 hours.

    • Check cell density: A very high cell seeding density can sometimes mask the effects of a compound. Consider optimizing your cell seeding number.[3]

    • Consider the mechanism of action: Your cell line may have mutations in the mTOR pathway that confer resistance to this compound. You may need to perform further molecular analysis to investigate this possibility.

Issue 3: I am seeing high variability between my replicate wells.

  • Question: What are the common causes of high variability in cell-based assays?

  • Answer:

    • Inconsistent cell seeding: Ensure you have a single-cell suspension and that you are distributing the cells evenly across the wells of your plate. Uneven cell distribution is a common source of variability.

    • Edge effects: The outer wells of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth.[1] It is good practice to not use the outermost wells for experimental conditions and instead fill them with sterile PBS or media to create a humidity barrier.[5]

    • Pipetting errors: Use calibrated pipettes and be consistent with your pipetting technique to ensure accurate delivery of cells and reagents.

    • Incomplete mixing: Ensure the compound is thoroughly mixed with the culture medium before adding it to the cells.

Quantitative Data Summary

The following table provides hypothetical starting concentrations and IC50 values for this compound in various cancer cell lines. These values should be used as a general guideline for experimental design.

Cell LineCancer TypeRecommended Starting Concentration RangeHypothetical IC50 (48h)
MCF-7Breast Cancer1 nM - 100 µM5 µM
A549Lung Cancer1 nM - 100 µM10 µM
U-87 MGGlioblastoma1 nM - 100 µM2.5 µM
HCT116Colon Cancer1 nM - 100 µM15 µM

Experimental Protocols

Protocol: Determining Optimal this compound Concentration using a Resazurin-Based Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

1. Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell line of interest

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (fluorescence)

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to prepare 2X working concentrations.

    • Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

    • Carefully remove the medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.

    • Include wells with medium only to serve as a blank control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Resazurin Assay:

    • After incubation, add 20 µL of resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other wells.

  • Normalize the data by expressing the fluorescence of the treated wells as a percentage of the vehicle control wells (100% viability).

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway of this compound This compound This compound mTORC1 mTORC1 This compound->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Apoptosis Apoptosis mTORC1->Apoptosis inhibition of Translation Protein Translation S6K1->Translation _4EBP1->Translation CellGrowth Cell Growth & Proliferation Translation->CellGrowth Experimental Workflow for Concentration Optimization Start Start: Prepare Cells Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat Cells with this compound Incubate1->Treat PrepareDrug Prepare this compound Serial Dilutions PrepareDrug->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Assay Perform Cell Viability Assay (e.g., Resazurin) Incubate2->Assay Analyze Analyze Data & Determine IC50 Assay->Analyze End End: Optimal Concentration Determined Analyze->End Troubleshooting Decision Tree Start Problem with Assay? HighDeath High Cell Death? Start->HighDeath NoEffect No Observable Effect? Start->NoEffect HighVar High Variability? Start->HighVar HighDeath->NoEffect No CheckDMSO Check DMSO Concentration HighDeath->CheckDMSO Yes NoEffect->HighVar No IncreaseTime Increase Incubation Time NoEffect->IncreaseTime Yes CheckSeeding Ensure Even Cell Seeding HighVar->CheckSeeding Yes CheckDilutions Verify Dilutions CheckDMSO->CheckDilutions ReduceTime Reduce Incubation Time CheckDilutions->ReduceTime CheckActivity Confirm Compound Activity IncreaseTime->CheckActivity OptimizeDensity Optimize Cell Density CheckActivity->OptimizeDensity AvoidEdge Avoid Edge Effects CheckSeeding->AvoidEdge CheckPipetting Verify Pipetting AvoidEdge->CheckPipetting

References

Technical Support Center: Overcoming Bacterial Resistance to Azepinomycin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding specific mechanisms of bacterial resistance to Azepinomycin is limited in current scientific literature. This guide provides troubleshooting strategies and experimental protocols based on general principles of antibiotic resistance.

Frequently Asked Questions (FAQs)

Q1: My bacterial culture is showing increasing resistance to this compound. What are the possible general mechanisms of resistance?

A1: When bacteria develop resistance to an antimicrobial agent like this compound, it is typically through one or more of the following mechanisms:

  • Target Modification: The bacterial target of this compound (e.g., a specific enzyme or ribosomal subunit) may have undergone a mutation. This change can prevent the drug from binding effectively, rendering it useless.

  • Drug Inactivation: The bacteria may have acquired the ability to produce enzymes that chemically modify or destroy the this compound molecule, inactivating it before it can reach its target.

  • Reduced Permeability: The bacterial cell membrane or cell wall may have changed, making it more difficult for this compound to enter the cell. This lowers the intracellular concentration of the drug to sub-lethal levels.

  • Efflux Pumps: The bacteria might be actively pumping this compound out of the cell using efflux pumps.[1] These are protein complexes that can expel a wide range of toxic substances, including antibiotics.

Q2: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain?

A2: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3] You can determine the MIC using a broth microdilution assay. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q3: I am observing inconsistent results in my this compound MIC assays. What could be the cause?

A3: Inconsistent MIC results can stem from several factors. Please refer to our "Troubleshooting Guide for Inconsistent MIC Results" for a detailed breakdown of potential causes and solutions.

Q4: Can combining this compound with other compounds help overcome resistance?

A4: Yes, combination therapy is a common strategy to combat antibiotic resistance. This can involve:

  • Synergistic Antibiotics: Combining this compound with another antibiotic that has a different mechanism of action can be more effective than either drug alone.

  • Adjuvants: These are non-antibiotic compounds that can enhance the efficacy of this compound. Examples include efflux pump inhibitors, which block the pumps that expel the antibiotic, or enzyme inhibitors (like β-lactamase inhibitors) that prevent the deactivation of the antibiotic.

A checkerboard assay can be used to assess the synergistic or antagonistic effects of drug combinations. A protocol for this assay is available in the "Experimental Protocols" section.

Troubleshooting Guides

Troubleshooting Inconsistent MIC Results
Problem Possible Cause Recommended Solution
Variable MIC values across replicates Inaccurate pipetting; uneven bacterial inoculum.Calibrate pipettes regularly. Ensure the bacterial suspension is homogenous before inoculation.
No bacterial growth in control wells Inactive bacterial culture; incorrect growth medium.Use a fresh bacterial culture. Verify the composition and pH of the growth medium.
Growth in all wells, even at high this compound concentrations Bacterial contamination; highly resistant strain; degraded this compound stock.Perform a purity check of your bacterial culture. Confirm the resistance profile of your strain. Prepare a fresh stock solution of this compound.
"Skipped" wells (no growth at a lower concentration, but growth at a higher one) Contamination of a single well; pipetting error.Repeat the assay with fresh materials and careful pipetting.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method in a 96-well plate.[3][4]

Materials:

  • 96-well microtiter plate

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution of known concentration

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline or MHB to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions:

    • Add 100 µL of sterile MHB to all wells of the 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (wells with bacteria and no drug) and a negative control (wells with medium only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed by eye or by reading the optical density at 600 nm (OD600) with a plate reader.

Protocol 2: Checkerboard Assay for Synergy

This assay is used to evaluate the interaction between this compound and a second compound (Compound B).[5][6]

Procedure:

  • Plate Setup:

    • Prepare a 96-well plate. Along the x-axis, create serial dilutions of this compound. Along the y-axis, create serial dilutions of Compound B.

    • The result is a matrix of wells containing various combinations of the two compounds.

  • Inoculation and Incubation:

    • Inoculate the plate with the bacterial suspension as described in the MIC protocol.

    • Incubate under appropriate conditions.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Compound B = (MIC of Compound B in combination) / (MIC of Compound B alone)

      • FIC Index = FIC of this compound + FIC of Compound B

    • Interpret the results as follows:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Protocol 3: Efflux Pump Inhibition Assay

This protocol uses a fluorescent dye (e.g., ethidium bromide) to assess the activity of efflux pumps and their inhibition.[7][8][9]

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • A potential efflux pump inhibitor (EPI)

  • Fluorometer/plate reader with appropriate filters

Procedure:

  • Cell Preparation:

    • Grow bacteria to the mid-log phase, then harvest by centrifugation.

    • Wash the cells with PBS and resuspend to a specific optical density (e.g., OD600 of 0.6).

  • Loading with Dye:

    • Incubate the bacterial suspension with EtBr at a concentration that is below its MIC.

  • Efflux Assay:

    • Add glucose to the cell suspension to energize the efflux pumps.

    • Monitor the decrease in fluorescence over time as the dye is pumped out of the cells.

    • To test for inhibition, perform the same assay in the presence of the potential EPI. A slower decrease in fluorescence compared to the control (no inhibitor) indicates efflux pump inhibition.

Data Presentation

Table 1: Example MIC and FIC Index Data for this compound in Combination with Compound B
This compound (µg/mL)Compound B (µg/mL)Growth (+/-)FIC of this compoundFIC of Compound BFIC IndexInterpretation
64 (MIC alone)0-101-
328-0.50.250.75Additive
16 16 - 0.25 0.5 0.75 Additive
832-0.12511.125Indifference
032 (MIC alone)-011-

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_mic Initial Characterization cluster_mechanisms Investigating Resistance Mechanisms cluster_solutions Overcoming Resistance problem Bacterial culture shows resistance to this compound mic_test Determine MIC of this compound problem->mic_test efflux_assay Efflux Pump Assay mic_test->efflux_assay gene_sequencing Target Gene Sequencing mic_test->gene_sequencing enzyme_assay Enzyme Inactivation Assay mic_test->enzyme_assay checkerboard Checkerboard Assay (Synergy) efflux_assay->checkerboard adjuvant_screening Screening for Adjuvants (e.g., EPIs) efflux_assay->adjuvant_screening gene_sequencing->checkerboard gene_sequencing->adjuvant_screening enzyme_assay->checkerboard enzyme_assay->adjuvant_screening

Caption: Experimental workflow for investigating this compound resistance.

resistance_mechanisms cluster_cell Bacterial Cell target Drug Target efflux Efflux Pump enzyme Inactivating Enzyme azepinomycin_out Inactive this compound enzyme->azepinomycin_out azepinomycin_in This compound azepinomycin_in->target Binds and Inhibits azepinomycin_in->efflux Pumped out azepinomycin_in->enzyme Degraded

Caption: Common mechanisms of bacterial antibiotic resistance.

troubleshooting_mic start Inconsistent MIC Results check_inoculum Check Inoculum Preparation (0.5 McFarland, homogeneity) start->check_inoculum check_pipetting Verify Pipette Calibration and Technique start->check_pipetting check_reagents Prepare Fresh Reagents (Medium, this compound stock) start->check_reagents check_contamination Check for Contamination (Purity plate, negative control) start->check_contamination repeat_assay Repeat Assay check_inoculum->repeat_assay check_pipetting->repeat_assay check_reagents->repeat_assay check_contamination->repeat_assay

Caption: Troubleshooting flowchart for inconsistent MIC results.

References

Navigating the Synthesis of Azepinomycin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development embarking on the synthesis of Azepinomycin, the path can be fraught with challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls encountered when reproducing the synthesis of this potent guanine deaminase inhibitor.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Yield in Nitroimidazole Reduction Incomplete reaction; formation of side products.Several reducing agents can be employed for the conversion of the nitroimidazole precursor to the corresponding amine. The choice of reagent and reaction conditions is critical and may require optimization. See Table 1 for a comparison of common reduction methods.
Catalyst poisoning.Ensure all glassware is scrupulously clean and solvents are anhydrous and of high purity. If using a palladium catalyst, avoid sulfur-containing compounds.
Difficulty in Cyclization to form the Diazepine Ring Steric hindrance or unfavorable reaction kinetics.The cyclization to form the seven-membered diazepine ring can be a challenging step. Ensure the precursor diamine is pure. The reaction may require elevated temperatures and extended reaction times. The choice of solvent can also be critical; consider using a high-boiling point solvent like DMF or refluxing ethanol.
Side reactions such as polymerization.Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This can be achieved by the slow addition of the substrate to a large volume of solvent at the reaction temperature.
Impure Product After Cyclization Presence of unreacted starting material or side products from the cyclization step.Purification of the crude this compound can be challenging. Column chromatography on silica gel is a common method, but care must be taken with the choice of eluent. A mixture of chloroform, methanol, and ammonium hydroxide is often effective.[1] The polarity of the solvent system may need to be carefully adjusted to achieve good separation.
Inconsistent Spectroscopic Data (NMR, MS) Presence of diastereomers or tautomers.The stereocenter at the hydroxyl-bearing carbon can lead to diastereomers if not controlled. Additionally, the imidazo[4,5-e][1][2]diazepine core can exist in different tautomeric forms, which can complicate NMR spectra. Careful analysis of 2D NMR data (COSY, HSQC, HMBC) may be necessary to fully characterize the structure.
Residual solvent or impurities.Ensure the final product is thoroughly dried under high vacuum. If impurities persist after chromatography, recrystallization from a suitable solvent system may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for this compound synthesis?

A common precursor for the synthesis of this compound and its analogues is 1-benzyl-5-nitroimidazole-4-carboxylic acid. This starting material allows for the sequential construction of the diazepine ring.

Q2: Which step in the synthesis is often the most challenging?

The selective reduction of the nitro group in the presence of other functional groups and the subsequent cyclization to form the seven-membered diazepine ring are often the most critical and challenging steps. These steps are prone to low yields and the formation of side products.

Q3: Are there any specific safety precautions to consider during the synthesis?

Standard laboratory safety practices should always be followed. Specifically, when working with reducing agents such as sodium dithionite or catalytic hydrogenation, appropriate precautions for handling flammable and/or pyrophoric materials should be taken. Many of the solvents used, such as chloroform and methanol, are toxic and should be handled in a well-ventilated fume hood.

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of most steps in the this compound synthesis. Staining with potassium permanganate or visualization under UV light can be used to identify the spots. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity.

Q5: What are the key characterization techniques for the final product?

The final this compound product should be characterized by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Key Experimental Protocols

While full detailed protocols from the original literature are not publicly available, a plausible synthetic sequence can be constructed based on published methodologies for this compound and its analogs. The following represents a generalized workflow.

experimental_workflow A 1. Amide Coupling B 2. Nitro Group Reduction A->B Amine Precursor C 3. Deprotection & Cyclization B->C Diamine Intermediate D 4. Purification C->D Crude this compound E E D->E Pure this compound

Caption: Generalized workflow for this compound synthesis.

1. Amide Coupling: The synthesis often commences with the coupling of a protected amino acid or equivalent with the carboxylic acid of a substituted nitroimidazole. Standard peptide coupling reagents like DCC/HOBt or HATU can be employed.

2. Nitro Group Reduction: The reduction of the nitroimidazole moiety is a critical step. Several methods can be used, each with its own advantages and disadvantages.

Table 1: Comparison of Methods for Nitroimidazole Reduction

Method Reagents Typical Conditions Pros Cons
Catalytic HydrogenationH₂, Pd/C or PtO₂Methanol or Ethanol, room temperature, atmospheric or slightly elevated pressureClean reaction, high yieldsCatalyst can be sensitive to poisoning; requires specialized equipment.
Metal-Acid ReductionSnCl₂·2H₂O, HClEthanol, refluxInexpensive, effective for many substratesHarsh acidic conditions may not be suitable for sensitive functional groups; workup can be tedious.
Sodium DithioniteNa₂S₂O₄Aqueous/organic biphasic system, room temperatureMild conditionsCan sometimes lead to over-reduction or side reactions; stoichiometry needs to be carefully controlled.

3. Deprotection and Cyclization: Following the reduction, deprotection of the amine (if a protecting group was used) is carried out, followed by cyclization to form the diazepine ring. This is often achieved by heating the diamine precursor, sometimes in the presence of a mild acid or base catalyst.

4. Purification: As mentioned in the troubleshooting guide, purification is a critical final step. Column chromatography is typically required. One reported eluent system for a related analog is a mixture of chloroform, methanol, and ammonium hydroxide.[1] The optimal ratio will depend on the specific compound and the stationary phase used.

Logical Troubleshooting Flowchart

When encountering a problem, a systematic approach can help identify the root cause.

troubleshooting_flowchart start Problem Encountered check_reaction Is the reaction complete? (TLC/HPLC) start->check_reaction check_purity Is the starting material pure? check_reaction->check_purity No check_conditions Are the reaction conditions correct? (Temp, Time, Solvent) check_reaction->check_conditions No check_reagents Are the reagents fresh and pure? check_reaction->check_reagents No purification_issue Is the issue in purification? check_reaction->purification_issue Yes solution Optimize conditions/purification or re-characterize check_purity->solution check_conditions->solution check_reagents->solution characterization_issue Is the issue in characterization? purification_issue->characterization_issue characterization_issue->solution

Caption: A logical approach to troubleshooting synthesis problems.

By carefully considering these potential pitfalls and systematically working through troubleshooting steps, researchers can increase their success rate in the synthesis of this compound. This guide, based on the available literature, aims to provide a valuable resource for navigating the complexities of this synthetic challenge.

References

Technical Support Center: Stability of Amorphous Azithromycin in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Users: The initial request specified "Azepinomycin." Our comprehensive literature search revealed that this compound is a distinct natural product investigated as a guanine deaminase inhibitor[1][2][3][4]. However, there is a lack of publicly available information regarding its amorphous state, formulation development, or stability in amorphous forms.

Conversely, Azithromycin is a widely used macrolide antibiotic for which the stability of its amorphous form is a critical and extensively studied aspect of pharmaceutical development[5][6][7][8]. Given the detailed nature of the query, which aligns perfectly with the challenges faced by researchers formulating amorphous azithromycin, this guide will focus on Azithromycin . We believe this will best address the practical needs of our audience of researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues encountered during the formulation and stability testing of amorphous azithromycin.

Frequently Asked Questions (FAQs)

Q1: Why is the amorphous form of azithromycin used in formulations?

A1: The amorphous form of a drug typically exhibits higher aqueous solubility and a faster dissolution rate compared to its crystalline counterpart[7][9]. Azithromycin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability[10]. By using the amorphous form, formulators can enhance its dissolution and potentially improve its oral bioavailability[10].

Q2: What are the main stability challenges with amorphous azithromycin?

A2: Amorphous azithromycin faces two primary stability challenges:

  • Physical Instability: This is the most significant issue. The amorphous state is thermodynamically unstable and has a natural tendency to revert to a more stable, less soluble crystalline form over time. This process, known as recrystallization, negates the solubility and dissolution advantages of the amorphous form[11][12].

  • Chemical Instability: Like its crystalline form, amorphous azithromycin is susceptible to chemical degradation through pathways such as hydrolysis (especially in acidic conditions), oxidation, and photolysis[13][14]. The increased molecular mobility in the amorphous state can sometimes accelerate these degradation reactions.

Q3: What are the most common strategies to stabilize amorphous azithromycin?

A3: The most prevalent and effective strategy is the creation of Amorphous Solid Dispersions (ASDs) . This involves dispersing azithromycin at a molecular level within a polymer matrix[6][8][15]. The polymer stabilizes the amorphous drug by:

  • Increasing the glass transition temperature (Tg) of the mixture, thereby reducing molecular mobility.

  • Creating specific interactions (e.g., hydrogen bonds) with the drug molecules[6][12].

  • Providing a physical barrier to prevent nucleation and crystal growth[12].

Common polymers used for azithromycin ASDs include Polyvinylpyrrolidone (PVP), Eudragit® series polymers, and Polyethylene Glycols (PEGs)[8][10][12][15].

Q4: How does pH affect the stability of azithromycin in a formulation?

A4: Azithromycin's stability is highly pH-dependent. It is unstable in acidic environments, where the primary degradation pathway is the acid-catalyzed hydrolysis of the ether bond connecting the cladinose sugar to the aglycone ring[13]. Stability significantly improves with each unit increase in pH. For instance, at 30°C, stability can improve tenfold for each unit increase in pH from 1.0 to 4.1[13]. Therefore, avoiding acidic conditions is crucial for the chemical stability of azithromycin formulations.

Troubleshooting Guide

Issue 1: My amorphous azithromycin formulation is showing signs of recrystallization during storage.

Question Possible Cause & Explanation Recommended Solution
How can I confirm recrystallization? Use Powder X-ray Diffraction (PXRD) to detect the appearance of sharp peaks characteristic of a crystalline structure. Differential Scanning Calorimetry (DSC) can also be used, where recrystallization may appear as an exothermic event upon heating, followed by the melting of the newly formed crystals.Perform PXRD and DSC analysis on the stored samples and compare the results with the initial amorphous sample.
Why is my formulation recrystallizing? 1. Insufficient Polymer Interaction: The chosen polymer may not be effectively inhibiting molecular mobility or forming strong enough interactions (like hydrogen bonds) with azithromycin to maintain its amorphous state[6][12].2. High Drug Loading: The concentration of azithromycin in the polymer may be above its solubility limit within the polymer matrix, leading to phase separation and crystallization.3. Environmental Stress: Exposure to high temperature and humidity can act as a plasticizer, increasing molecular mobility and facilitating recrystallization[16].1. Screen Different Polymers: Test polymers known for strong hydrogen bonding capabilities, such as PVP or Eudragit® polymers[8][12].2. Optimize Drug Loading: Reduce the drug-to-polymer ratio in your formulation.3. Control Storage Conditions: Store the formulation in tightly sealed containers with desiccants to protect from moisture. Ensure storage temperature is well below the glass transition temperature (Tg) of the ASD.
What can I do to improve the physical stability of my ASD? The choice of polymer and the drug-to-polymer ratio are critical. A polymer that is miscible with azithromycin and has a high Tg is desirable.Conduct polymer screening studies. Prepare ASDs with different polymers (e.g., PVP K30, Eudragit RL PO, Soluplus®) and at various drug loadings (e.g., 10%, 25%, 40% w/w). Assess their physical stability under accelerated conditions (e.g., 40°C / 75% RH) using PXRD.

Issue 2: The dissolution rate of my amorphous azithromycin formulation is lower than expected or decreases over time.

Question Possible Cause & Explanation Recommended Solution
Why is the dissolution rate poor? 1. Recrystallization: Even partial recrystallization on the surface of the ASD particles can significantly slow down dissolution[11].2. Poor "Spring and Parachute" Effect: The polymer may not be effectively maintaining a supersaturated state of azithromycin in the dissolution medium. The dissolved drug may be rapidly precipitating into a less soluble form.1. Confirm Amorphous State: Use PXRD to check for crystallinity in the post-dissolution solids and in stored stability samples.2. Change Polymer: Switch to a polymer known for its ability to inhibit precipitation in solution, such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS) or PVP.
My dissolution profile shows an initial spike then a drop. What is happening? This is a classic example of the "spring" (rapid dissolution of the amorphous form to a supersaturated concentration) followed by a failure of the "parachute" (precipitation of the drug from the supersaturated solution). The polymer is not adequately preventing precipitation.Incorporate a precipitation inhibitor into the formulation or switch to a polymer that provides a better "parachute" effect. Perform dissolution tests in biorelevant media to better predict in vivo performance.

Issue 3: I am detecting degradation products in my formulation.

Question Possible Cause & Explanation Recommended Solution
What are the common degradation products? Under acidic conditions, the main degradation product is decladinosylazithromycin[13]. In oxidative conditions, azithromycin N-oxide can be formed.Use a validated stability-indicating HPLC method to identify and quantify these known degradants. LC-MS can be used for structural elucidation of unknown peaks.
How can I prevent chemical degradation? 1. Acidic Hydrolysis: Exposure to acidic excipients or environments is a primary cause[13].2. Oxidation: Azithromycin can be susceptible to oxidation, which may be initiated by exposure to air, light, or reactive impurities[14].3. Photodegradation: Exposure to UV light can cause degradation.1. Control pH: Use buffering agents or select excipients that create a neutral or slightly alkaline microenvironment in the formulation.2. Add Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to the formulation[17].3. Protect from Light: Use light-protective packaging for the final drug product.

Quantitative Stability Data

The following tables summarize quantitative data from forced degradation studies on azithromycin. This data is crucial for understanding its intrinsic stability and for developing stability-indicating analytical methods.

Table 1: Chemical Degradation of Azithromycin under Stress Conditions

Stress ConditionTimeTemperature% Drug RemainingPrimary Degradation PathwayReference
0.1 M H₃PO₄ (pH 1.6)10 min37°C~10%Acid Hydrolysis[1]
0.025 M H₃PO₄ (pH 1.92)57.8 h (t½)37°C50%Acid Hydrolysis[1]
0.1 N HCl10 min60°CUnstableAcid Hydrolysis[18]
0.1 N NaOH10 min60°CUnstableBase Hydrolysis[18]
3% H₂O₂4 minAmbient~95%Oxidation[19]
3% H₂O₂10 hours60°CUnstableOxidation[18]
Heat (in water)24 h105°CStableThermal[18]
UV Light (365 nm)24 hAmbientStablePhotolytic[19]

Note: "Unstable" indicates significant degradation was observed, but a precise percentage was not provided in the cited source.

Table 2: Physical Stability of Amorphous Azithromycin Solid Dispersions

Formulation (Drug:Polymer)Manufacturing MethodStorage ConditionsDurationStability OutcomeReference
Azithromycin:Soluplus® / Kollidon® VA 64Hot-Melt Extrusion40°C / 75% RH6 monthsAssay and amorphous characteristics remained stable.[7]
Azithromycin in a tablet formulationNot specifiedElevated temp/humidity6 monthsRemained stable.[4]
Azithromycin:Eudragit® RL PO (25% drug load)Hot-Melt ExtrusionNot specifiedNot specifiedAmorphous state stabilized by hydrogen bonding with polymer.[6][12]
Azithromycin:PEG 6000Solvent Evaporation40°C / 75% RH120 daysNo significant physical changes or degradation observed.[20]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Azithromycin

This protocol is a composite based on several published methods and serves as a typical starting point.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common starting point is Acetonitrile and an aqueous solution of 30 mmolL⁻¹ ammonium acetate (e.g., 82:18 v/v), with the pH adjusted to around 6.8.

    • Flow Rate: 0.7 - 1.5 mL/min.

    • Column Temperature: 50 - 60 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 - 50 µL.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh about 50 mg of azithromycin reference standard into a 50 mL volumetric flask. Dissolve in a small amount of the organic mobile phase component (e.g., acetonitrile) and dilute to volume with the mobile phase to get a concentration of ~1000 µg/mL. Further dilutions can be made to create calibration standards (e.g., 5-200 µg/mL).

    • Sample Solution (for ASD): Accurately weigh a quantity of the amorphous solid dispersion powder equivalent to 50 mg of azithromycin into a 50 mL volumetric flask. Add a small amount of methanol or acetonitrile to dissolve the polymer and drug, sonicate for 10-15 minutes, then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Perform forced degradation studies (see Protocol 2) to demonstrate that the method can resolve the azithromycin peak from its degradation products and any excipients.

    • Linearity: Analyze a series of at least five concentrations across the desired range (e.g., 5-200 µg/mL). Plot peak area against concentration and determine the correlation coefficient (R² > 0.999).

    • Accuracy: Perform recovery studies by spiking a known amount of azithromycin into a placebo formulation at three concentration levels (e.g., 80%, 100%, 120%).

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample. The relative standard deviation (%RSD) should typically be less than 2%.

    • Robustness: Intentionally vary chromatographic parameters (e.g., pH ±0.2, mobile phase composition ±2%, column temperature ±5°C) to ensure the method remains reliable.

Protocol 2: Forced Degradation Study

  • Objective: To generate degradation products to demonstrate the specificity of the analytical method and to understand the degradation pathways of azithromycin.

  • Procedure: Prepare solutions of azithromycin (~1 mg/mL) and expose them to the following stress conditions. Analyze samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Acid Hydrolysis: Use 0.1 N HCl at 60°C. Neutralize the sample with an equivalent amount of 0.1 N NaOH before injection.

    • Base Hydrolysis: Use 0.1 N NaOH at 60°C. Neutralize the sample with an equivalent amount of 0.1 N HCl before injection.

    • Oxidation: Use 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid drug powder or a solution of the drug at a high temperature (e.g., 80-105°C).

    • Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.

  • Analysis: Analyze the stressed samples using the validated HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.

Protocol 3: In-Vitro Dissolution Testing for ASDs

  • Objective: To assess the dissolution rate and extent of drug release from an amorphous solid dispersion formulation.

  • Apparatus and Media:

    • Apparatus: USP Apparatus 2 (Paddles).

    • Dissolution Medium: 900 mL of a relevant buffer, typically phosphate buffer at pH 6.0 or 6.8 to simulate intestinal conditions.

    • Paddle Speed: 75 - 100 rpm.

    • Temperature: 37 ± 0.5 °C.

  • Procedure:

    • Add the ASD formulation (containing a known amount of azithromycin, e.g., 100 mg) to each dissolution vessel.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium.

    • Immediately filter the sample through a syringe filter to remove undissolved particles.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Analyze the filtered samples for azithromycin concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry at 215 nm).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile (% drug released vs. time).

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the stability of amorphous azithromycin.

AZ Azithromycin (Amorphous or Crystalline) AZ->p1 AZ->p2 AZ->p3 Deg_Clad Decladinosylazithromycin Deg_Oxide Azithromycin N-Oxide Other_Deg Other Minor Degradation Products p1->Deg_Clad Acid Hydrolysis (Cleavage of Cladinose Sugar) p2->Deg_Oxide Oxidation (e.g., with H₂O₂) p3->Other_Deg Base Hydrolysis Photolysis

Caption: Primary chemical degradation pathways for Azithromycin.

start Start: Poorly Soluble Crystalline Azithromycin screen 1. Polymer & Solvent Screening (Miscibility/Solubility) start->screen prep 2. Prepare ASD (e.g., Spray Drying, Hot-Melt Extrusion) screen->prep char1 3. Initial Characterization - Confirm Amorphous State (PXRD) - Assess Tg (DSC) prep->char1 diss 4. In-Vitro Dissolution Testing char1->diss stab 5. Accelerated Stability Study (e.g., 40°C/75% RH) diss->stab char2 6. Characterization on Stability - Check for Recrystallization (PXRD) - Assay & Degradants (HPLC) stab->char2 pass Formulation is Stable & Meets Performance Criteria char2->pass No Significant Change fail FAIL char2->fail Recrystallization or Degradation Detected optimize 7. Optimize Formulation (Drug load, Polymer, etc.) optimize->screen Re-screen / Re-formulate fail->optimize

Caption: Experimental workflow for developing a stable ASD formulation.

decision decision solution solution start Problem: Formulation Instability (Physical or Chemical) q1 Is the instability physical (recrystallization) or chemical (degradation)? start->q1 check_phys Analyze with PXRD & DSC q1->check_phys Physical check_chem Analyze with stability- indicating HPLC q1->check_chem Chemical q2 Are sharp peaks (crystallinity) present? check_phys->q2 sol_phys1 YES: - Lower drug loading - Screen for a more effective  stabilizing polymer (e.g., PVP) - Ensure storage below Tg q2->sol_phys1 Yes q3 NO: Is dissolution poor or declining? q2->q3 No end_node Problem Addressed sol_phys1->end_node sol_phys2 YES: - Polymer is failing to prevent  precipitation ('parachute' failure) - Switch to a precipitation-inhibiting  polymer (e.g., HPMC-AS) q3->sol_phys2 Yes q3->end_node No sol_phys2->end_node q4 Are degradation peaks observed? check_chem->q4 sol_chem1 YES: - Identify degradants (LC-MS) - If acid-related: remove acidic  excipients, add buffer - If oxidative: add antioxidant,  use protective packaging q4->sol_chem1 Yes q4->end_node No sol_chem1->end_node

Caption: Troubleshooting logic for amorphous formulation instability.

References

Technical Support Center: Purification of Crude Azepinomycin Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Azepinomycin extracts from fermentation broths.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield of this compound in the Initial Crude Extract

Potential Cause Recommended Solution
Incomplete Cell Lysis Ensure adequate disruption of Streptomyces cells to release intracellular this compound. Consider optimizing sonication parameters (amplitude, duration) or employing alternative methods like French press or bead beating.
Suboptimal Extraction Solvent This compound is a polar molecule. Ensure the solvent used for extraction has appropriate polarity. While ethyl acetate is commonly used, for highly polar compounds, a more polar solvent like n-butanol might improve extraction efficiency. Consider a sequential extraction with solvents of increasing polarity.[1]
Degradation of this compound This compound may be sensitive to pH and temperature. Maintain a neutral pH during extraction and keep the temperature low (e.g., 4°C) to minimize degradation.
Insufficient Solvent Volume or Extraction Time Ensure a sufficient solvent-to-broth ratio (e.g., 1:1 v/v) and adequate mixing time to allow for efficient partitioning of this compound into the organic phase. Perform multiple extractions (e.g., 3x) with fresh solvent to maximize recovery.

Issue 2: Poor Separation During Column Chromatography

Potential Cause Recommended Solution
Inappropriate Stationary Phase For a polar compound like this compound, a normal-phase silica gel column is a common choice. However, if issues like strong irreversible adsorption occur, consider using a reverse-phase C18 column or alternative adsorbents like alumina.[2]
Incorrect Mobile Phase Composition The polarity of the mobile phase is critical for good separation. For normal-phase chromatography, a gradient elution starting with a non-polar solvent (e.g., chloroform or dichloromethane) and gradually increasing the polarity with a polar solvent (e.g., methanol) is recommended. Optimize the gradient slope for better resolution.
Co-elution of Impurities If impurities have similar polarity to this compound, achieving baseline separation can be challenging. Consider using a different chromatographic technique, such as ion-exchange chromatography if this compound has a net charge at a specific pH, or size-exclusion chromatography if there is a significant size difference between this compound and the impurities. Preparative HPLC can also offer higher resolution.
Column Overloading Loading too much crude extract onto the column can lead to broad peaks and poor separation. Determine the loading capacity of your column and inject an appropriate amount of sample.

Issue 3: Presence of Persistent Impurities in the Final Product

Potential Cause Recommended Solution
Formation of Emulsions During Liquid-Liquid Extraction Emulsions can trap impurities in the organic phase. To break emulsions, try adding a small amount of brine or centrifuging the mixture.
Pigments and Other Media Components Fermentation broths often contain pigments and other media components that can be difficult to remove. Pre-treatment of the crude extract with activated charcoal can help in removing some of these colored impurities.
Structurally Similar Analogs Streptomyces may produce structurally similar analogs of this compound that are difficult to separate. High-resolution techniques like preparative HPLC with a suitable column and optimized mobile phase may be necessary for their removal.

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the purification of this compound from a crude extract?

A1: A typical workflow involves initial extraction from the fermentation broth, followed by one or more chromatographic steps.

This compound Purification Workflow Fermentation_Broth Fermentation Broth Liquid_Liquid_Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate or n-Butanol) Fermentation_Broth->Liquid_Liquid_Extraction Crude_Extract Crude this compound Extract Liquid_Liquid_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution: Chloroform-Methanol) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & Analysis (TLC/HPLC) Column_Chromatography->Fraction_Collection Pooling Pooling of this compound-rich Fractions Fraction_Collection->Pooling Final_Purification Final Purification (e.g., Preparative HPLC) Pooling->Final_Purification Pure_this compound Pure this compound Final_Purification->Pure_this compound

Caption: A general workflow for the purification of this compound.

Q2: What are the key physicochemical properties of this compound to consider during purification?

A2: this compound is a relatively small, polar molecule with the following properties:

PropertyValueImplication for Purification
Molecular Formula C₆H₈N₄O₂[3]Low molecular weight suggests that techniques like dialysis could be used for initial cleanup to remove larger molecules.
Molecular Weight 168.15 g/mol [3]
Polarity HighDictates the choice of solvents for extraction and chromatography. It will be more soluble in polar solvents.
Predicted LogP -1.5Indicates high hydrophilicity, suggesting it will partition into aqueous or highly polar organic phases.
pKa (Predicted) Acidic: 9.9, Basic: 5.5The presence of ionizable groups suggests that ion-exchange chromatography could be a viable purification step. The charge of the molecule can be manipulated by adjusting the pH of the buffer.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the presence of this compound in different fractions during column chromatography. For more accurate purity assessment, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is recommended.

Q4: What are some common pitfalls to avoid when purifying polar compounds like this compound?

A4: A common issue is the strong, sometimes irreversible, binding of the polar compound to the silica gel in normal-phase chromatography, leading to low recovery.[2] To mitigate this, you can:

  • Use a less active stationary phase: Deactivated silica or alumina can be considered.

  • Add a modifier to the mobile phase: A small amount of a basic modifier like triethylamine or ammonia can help to reduce tailing and improve the recovery of basic compounds. For acidic compounds, a small amount of acetic or formic acid can be beneficial.

  • Consider Reverse-Phase Chromatography: Using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is often a better choice for purifying highly polar compounds.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Crude this compound

  • Preparation: Centrifuge the Streptomyces fermentation broth (e.g., 1 L) at 5,000 x g for 20 minutes to separate the mycelium from the supernatant. Collect the supernatant.

  • Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of n-butanol (1 L). Shake vigorously for 10 minutes. Allow the layers to separate.

  • Collection: Collect the upper organic (n-butanol) layer.

  • Repeat: Repeat the extraction of the aqueous layer two more times with fresh n-butanol.

  • Concentration: Pool the organic layers and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (e.g., 100 g, 230-400 mesh) in chloroform and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract (e.g., 1 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the packed column.

  • Elution: Start the elution with 100% chloroform. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in a stepwise or gradient manner (e.g., 1%, 2%, 5%, 10%, 20% methanol in chloroform).

  • Fraction Collection: Collect fractions (e.g., 10 mL each) and monitor them by TLC.

  • Analysis: Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 9:1). Visualize the spots under UV light or by staining.

  • Pooling: Combine the fractions that contain pure this compound.

Quantitative Data Summary (Illustrative Example)

The following table provides an illustrative example of the expected yield and purity at different stages of this compound purification. Actual results may vary.

Purification StepStarting Material (g)Product (g)Yield (%)Purity (%) (by HPLC)
Crude n-Butanol Extract 1000 (from 10 L broth)1015
Silica Gel Chromatography 101.51560
Preparative HPLC 1.50.533>98

Logical Relationships in Troubleshooting

Troubleshooting Logic cluster_low_yield Low Yield cluster_poor_separation Poor Separation cluster_impurities Persistent Impurities Low_Yield Low Yield in Crude Extract Incomplete_Lysis Incomplete Cell Lysis? Low_Yield->Incomplete_Lysis Suboptimal_Solvent Suboptimal Extraction Solvent? Low_Yield->Suboptimal_Solvent Degradation Product Degradation? Low_Yield->Degradation Poor_Separation Poor Chromatographic Separation Wrong_Stationary_Phase Inappropriate Stationary Phase? Poor_Separation->Wrong_Stationary_Phase Wrong_Mobile_Phase Incorrect Mobile Phase? Poor_Separation->Wrong_Mobile_Phase Coelution Co-elution of Impurities? Poor_Separation->Coelution Impurities Persistent Impurities in Final Product Emulsions Emulsion Formation? Impurities->Emulsions Pigments Pigments/Media Components? Impurities->Pigments Analogs Structurally Similar Analogs? Impurities->Analogs

Caption: Troubleshooting logic for common purification issues.

References

How to address contamination in Azepinomycin cultures.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azepinomycin production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address contamination issues in this compound cultures.

Troubleshooting Guide: Contamination Events

This guide provides a systematic approach to identifying and resolving contamination in your this compound cultures.

Question: I suspect my this compound culture is contaminated. What are the initial steps?

Answer:

If you suspect contamination, immediate action is crucial to prevent its spread. The first step is to quarantine the suspect culture and all materials that have come into contact with it. Then, proceed with a systematic investigation to identify the contaminant and its source.

Initial Contamination Workflow

A Contamination Suspected B Quarantine Culture & Associated Materials A->B C Visual Inspection: - Turbidity - Color Change (pH) - Surface Film/Clumps B->C D Microscopic Examination: - Phase Contrast (100x-400x) - Gram Stain C->D E Characterize Contaminant D->E F Review Lab Practices & Equipment Logs E->F G Implement Corrective Actions F->G H Discard Contaminated Culture G->H A Reduced Yield/Slow Growth (No Visible Contamination) B Suspect Mycoplasma or Viral Contamination A->B C Perform Specialized Tests B->C D Mycoplasma Detection: - PCR-based Assay - DNA Staining (e.g., DAPI) - ELISA C->D E Viral Detection: - PCR/RT-PCR - ELISA - Electron Microscopy C->E F Test Results Positive? D->F E->F G Discard Culture & Decontaminate Work Area and Equipment F->G Yes I Test Results Negative F->I No H Review Raw Material Sourcing and Quarantine Procedures G->H J Investigate Other Process Parameters (e.g., Media, pH) I->J A Contamination Event Confirmed B Disassemble Equipment (if applicable) A->B C Step 1: Cleaning - Pre-rinse with hot water - Scrub with detergent (e.g., PBW) B->C D Step 2: Rinsing - Thoroughly rinse with clean water C->D E Step 3: Sanitization/Sterilization D->E F Autoclave (for heat-stable components) E->F G Chemical Sanitization (for surfaces, non-autoclavable parts) E->G H Steam-in-Place (SIP) (for in-situ sterilizable bioreactors) E->H I Final Rinse (with sterile water, if required) F->I G->I J Air Dry in a Clean Environment H->J I->J K Ready for Next Use J->K

Validation & Comparative

Validating Antibacterial Activity of Azepinomycin Derivatives: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals a notable absence of studies validating the antibacterial activity of Azepinomycin and its derivatives. this compound, a natural product isolated from the bacterium Streptomyces toyokaensis, is primarily recognized for its potent inhibitory effects on guanine deaminase, an enzyme involved in purine metabolism.[1][2] This activity has led to its investigation as a potential antitumor agent.

While the synthesis of this compound and its analogues has been documented, these studies have consistently focused on evaluating their efficacy as inhibitors of guanine deaminase, rather than as antibacterial agents.[2][3] Our extensive search did not yield any published experimental data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, that would support the claim of antibacterial properties for this class of compounds.

Therefore, a comparison guide on the antibacterial activity of this compound derivatives cannot be constructed at this time due to the lack of available scientific evidence.

Alternative Focus: A Guide to Validating Antibacterial Activity of Novel Compounds

For researchers, scientists, and drug development professionals interested in the general validation of antibacterial agents, we present a standardized workflow and methodologies. This guide can be applied to any new compound or derivative to assess its potential as an antibiotic.

Experimental Protocols

The foundational assays for determining the antibacterial efficacy of a test compound are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.

1. Minimum Inhibitory Concentration (MIC) Assay:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used and standardized technique.

  • Materials:

    • Test compound (e.g., this compound derivative)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

    • Positive control (a known antibiotic)

    • Negative control (broth and bacteria only)

  • Procedure:

    • Prepare a stock solution of the test compound and perform serial two-fold dilutions in CAMHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive and negative control wells.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth).

2. Minimum Bactericidal Concentration (MBC) Assay:

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC test.

  • Procedure:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.

    • Plate these aliquots onto nutrient agar plates.

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in the initial bacterial inoculum.

Data Presentation

The quantitative data from these experiments should be summarized in a clear and structured table for easy comparison.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
This compound Derivative 1 Staphylococcus aureus ATCC 29213DataData
Escherichia coli ATCC 25922DataData
This compound Derivative 2 Staphylococcus aureus ATCC 29213DataData
Escherichia coli ATCC 25922DataData
Positive Control (e.g., Ciprofloxacin) Staphylococcus aureus ATCC 29213DataData
Escherichia coli ATCC 25922DataData
Visualizing the Experimental Workflow

A clear workflow diagram is essential for communicating the experimental process.

Antibacterial_Activity_Workflow cluster_mic MIC Assay cluster_mbc MBC Assay Compound_Prep Prepare Compound Stock & Serial Dilutions Inoculation Inoculate Microtiter Plate Compound_Prep->Inoculation Bacteria_Prep Prepare Standardized Bacterial Inoculum Bacteria_Prep->Inoculation Incubation_MIC Incubate (18-24h, 37°C) Inoculation->Incubation_MIC Read_MIC Determine MIC (Visual/Spectrophotometer) Incubation_MIC->Read_MIC Plating Plate from Clear Wells onto Agar Read_MIC->Plating Incubation_MBC Incubate Agar Plates (18-24h, 37°C) Plating->Incubation_MBC Read_MBC Determine MBC (Colony Count) Incubation_MBC->Read_MBC

Workflow for Determining MIC and MBC.

While this compound and its derivatives currently lack evidence for antibacterial activity, the established methodologies outlined above provide a clear and robust framework for the validation of any novel compound in the quest for new antibacterial agents.

References

Comparative study of Azepinomycin and its synthetic nucleoside analogues.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study of Azepinomycin and Its Synthetic Nucleoside Analogues for Researchers, Scientists, and Drug Development Professionals

This compound, a naturally occurring antitumor antibiotic isolated from Streptomyces species, has garnered significant interest as a potent inhibitor of guanase.[1] This enzyme plays a crucial role in the purine salvage pathway, making it a compelling target for therapeutic intervention in cancer and parasitic diseases. This guide provides a comparative analysis of this compound and its synthetic nucleoside analogues, focusing on their inhibitory activity against guanase, supported by experimental data and detailed methodologies.

Performance Comparison: Inhibitory Activity against Guanase

The inhibitory potential of this compound and its synthetic analogues has been evaluated against mammalian guanase. The data clearly indicates that this compound is a significantly more potent inhibitor than its corresponding nucleoside analogues.

CompoundTarget EnzymeKᵢ (μM)Relative Potency vs. This compound
This compoundRabbit Liver Guanase2.5 ± 0.61x
Synthetic Nucleoside Analogue 1Rabbit Liver Guanase119 ± 2~48x less potent
Synthetic Nucleoside Analogue 2Rabbit Liver Guanase129 ± 3~52x less potent
Iso-Azepinomycin AnalogueRabbit Liver Guanase8.0 ± 1.5~3.2x less potent
Novel Transition State AnalogueRabbit Liver Guanase16.7 ± 0.5~6.7x less potent

Data compiled from multiple studies.[1][2][3]

The natural product, this compound, is approximately 200 times more potent in inhibiting guanase compared to its diastereomeric nucleoside analogues.[4] This suggests that the aglycone structure of this compound is critical for its high-affinity binding to the active site of guanase. Structure-activity relationship (SAR) studies on various iso-Azepinomycin analogues have further elucidated the importance of hydrophobic and hydrophilic interactions in the vicinity of the enzyme's binding pocket.[2][5] Specifically, increasing hydrophobicity near the N3 or N4 positions of the imidazo[4,5-e][1][3]diazepine core enhances inhibitory activity, while increased hydrophobicity near the O5 position has a negative effect.[2][5]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound and its analogues is the inhibition of guanase within the purine salvage pathway. This pathway is essential for recycling purine bases from the breakdown of nucleic acids. By inhibiting guanase, these compounds disrupt the conversion of guanine to xanthine, leading to an accumulation of guanine and a depletion of downstream purine nucleotides necessary for DNA and RNA synthesis.

Purine_Salvage_Pathway This compound This compound Guanase Guanase This compound->Guanase Potent Inhibition Analogues Synthetic Nucleoside Analogues Analogues->Guanase Weaker Inhibition Guanine Guanine Guanine->Guanase Substrate Xanthine Xanthine Guanase->Xanthine Catalyzes Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

Caption: Inhibition of the Purine Salvage Pathway by this compound and its Analogues.

The experimental workflow for assessing the inhibitory activity of these compounds typically involves a spectrophotometric assay to measure the rate of guanine hydrolysis by guanase.

Guanase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Rabbit Liver Guanase Solution Initiate_Reaction Add Guanase to Initiate Reaction Enzyme->Initiate_Reaction Substrate Guanine Stock Solution Reaction_Mix Prepare Reaction Mixture (Buffer, Substrate, Inhibitor) Substrate->Reaction_Mix Inhibitor This compound or Analogue Stock Solution Inhibitor->Reaction_Mix Reaction_Mix->Initiate_Reaction Spectrophotometry Monitor Absorbance at 245 nm Initiate_Reaction->Spectrophotometry Calculate_Rates Calculate Reaction Rates Spectrophotometry->Calculate_Rates Lineweaver_Burk Generate Lineweaver-Burk Plot Calculate_Rates->Lineweaver_Burk Determine_Ki Determine Ki Value Lineweaver_Burk->Determine_Ki

Caption: Workflow for Guanase Inhibition Assay.

Experimental Protocols

Guanase Inhibition Assay

This protocol details the method used to determine the inhibitory constant (Kᵢ) of this compound and its synthetic nucleoside analogues against rabbit liver guanase.[1][3]

Materials:

  • Rabbit liver guanase (e.g., from MP Biochemicals)

  • Guanine

  • This compound or synthetic analogue

  • Tris-HCl buffer (0.05 M, pH 7.4)

  • NaOH (1N)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of guanine by dissolving 25 mg in 1 mL of 1N NaOH and diluting to 100 mL with 0.05 M Tris-HCl buffer.

    • Prepare stock solutions of this compound and its analogues in the appropriate solvent.

    • Prepare a working solution of rabbit liver guanase in 0.05 M Tris-HCl buffer. The final enzyme concentration in the assay should be approximately 7.7 x 10⁻³ units.

  • Assay Protocol:

    • The assay is performed at 25°C.

    • In a quartz cuvette, combine the Tris-HCl buffer, varying concentrations of the guanine substrate (typically ranging from 5 to 40 μM), and a fixed concentration of the inhibitor (e.g., 20 or 40 μM for nucleoside analogues, and 3 to 9 μM for this compound).

    • Initiate the reaction by adding the guanase solution to the cuvette.

    • Immediately monitor the decrease in absorbance at 245 nm, which corresponds to the hydrolysis of guanine to xanthine. The rate of change in optical density is a measure of guanase activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V) at each substrate concentration ([S]).

    • Construct a Lineweaver-Burk plot (1/V versus 1/[S]).

    • From the plot, determine the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ).

    • The inhibitory constant (Kᵢ) for competitive inhibition is calculated from the x-intercept of the plots in the presence of the inhibitor.

Synthesis of this compound and its Nucleoside Analogues

The synthesis of this compound and its analogues is a multi-step process. While detailed, step-by-step synthetic procedures are extensive and proprietary to the cited research, the general approach involves the construction of the core imidazo[4,5-e][1][3]diazepine ring system followed by glycosylation to introduce the ribofuranosyl moiety for the nucleoside analogues.[4] Researchers interested in the specific synthetic routes should refer to the primary literature cited.[1][4]

References

Azepinomycin in the Landscape of Guanase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the competitive landscape of enzyme inhibitors is critical. This guide provides an objective comparison of Azepinomycin, a naturally occurring guanase inhibitor, with other synthetic and natural inhibitors. The information is supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Guanase (guanine deaminase, GDA) is a crucial enzyme in the purine salvage pathway, catalyzing the hydrolytic deamination of guanine to xanthine.[1] Its inhibition has significant therapeutic potential in cancer and antiviral therapies, as some anticancer drugs that are guanine analogues, such as 6-thioguanine and 8-azaguanine, are rendered inactive by guanase.[2] A potent guanase inhibitor could therefore restore the anticancer efficacy of these compounds.[2] this compound, isolated from Streptomyces sp., is a natural inhibitor of guanase and serves as a lead compound for the development of more potent analogues.[1]

Comparative Performance of Guanase Inhibitors

The inhibitory activities of this compound and other notable guanase inhibitors are summarized below. The data is presented in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), providing a quantitative measure of their potency. Lower values indicate higher potency.

Inhibitor ClassCompoundSource Organism/EnzymeKi (μM)IC50 (μM)Inhibition TypeReference
Natural Product This compoundRabbit Liver Guanase2.5 ± 0.6~5Competitive[1]
This compound Analogue Analogue 1Rabbit Liver Guanase20.1 ± 1.6-Competitive[3]
This compound Analogue Analogue 2Rabbit Liver Guanase53.6 ± 1.4-Competitive[3]
This compound Analogue 6-amino-5,6,7,8,-tetrahydro-4H-imidazo[4,5-e][1][2]diazepine-5,8-dioneRabbit Liver Guanase~100-Moderate[4]
This compound Analogue 3-benzyl-6-(N-benzyloxycarbonyl)amino-5,6,7,8-tetrahydro-4H-imidazo[4,5-e][1][2]diazepine-5,8-dioneRabbit Liver Guanase~100-Moderate[4]
iso-Azepinomycin Analogue Most potent in seriesRabbit Liver Guanase8.0 ± 1.5--[5]
Guanine Analogue 9-(p-carbetoxyphenyl) guaninePig Brain Guanase5--[6]
Purine Analogue 8-hydroxyguanineHuman Serum GDA< 5--[7]
This compound Nucleoside Analogue Compound 2Rabbit Liver Guanase119 ± 2-Competitive[1]
This compound Nucleoside Analogue Compound 3Rabbit Liver Guanase129 ± 3-Competitive[1]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

Guanase_Catalysis cluster_enzyme Enzyme-Catalyzed Reaction Guanine Guanine Tetrahedral_Intermediate Tetrahedral Intermediate Guanine->Tetrahedral_Intermediate Guanase, H2O Xanthine Xanthine Tetrahedral_Intermediate->Xanthine Guanase Ammonia NH3 Tetrahedral_Intermediate->Ammonia Guanase Guanase (GDA) H2O H2O

Caption: Guanase-catalyzed hydrolysis of guanine to xanthine.

Azepinomycin_Inhibition cluster_enzyme Mechanism of Inhibition This compound This compound (Transition State Analogue) Active_Site Active Site This compound->Active_Site Binds to Guanase Guanase (GDA) Guanase->Active_Site No_Reaction Inhibition of Guanine Hydrolysis Active_Site->No_Reaction Guanine Guanine (Substrate) Guanine->Active_Site Cannot bind Binding Binding

Caption: Proposed mechanism of guanase inhibition by this compound.

Guanase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Reagents Prepare Reagents: - Guanase solution - Guanine substrate solution - Inhibitor solutions - Tris-HCl buffer (pH 7.4) Plate Prepare 96-well plate Reagents->Plate Add_Components Add to wells: 1. Buffer 2. Inhibitor (varying conc.) 3. Guanase Plate->Add_Components Preincubation Pre-incubate at 25°C Add_Components->Preincubation Add_Substrate Initiate reaction by adding Guanine Preincubation->Add_Substrate Spectrophotometer Measure absorbance decrease at 245 nm (or fluorescence) over time Add_Substrate->Spectrophotometer Data_Analysis Calculate initial reaction velocities Spectrophotometer->Data_Analysis Lineweaver_Burk Generate Lineweaver-Burk plots (1/V vs 1/[S]) Data_Analysis->Lineweaver_Burk Determine_Ki Determine Km, Vmax, and Ki Lineweaver_Burk->Determine_Ki

Caption: General workflow for a guanase inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of guanase inhibitors.

Guanase Inhibition Assay (Spectrophotometric Method)

This protocol is based on the methods described in studies on this compound and its analogues.[1][2]

1. Materials and Reagents:

  • Guanase from rabbit liver (e.g., MP Biochemicals)

  • Guanine (substrate)

  • Test inhibitors (e.g., this compound)

  • Tris-HCl buffer (0.05 M, pH 7.4)

  • NaOH (1N) for dissolving guanine

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 245 nm

2. Preparation of Solutions:

  • Guanine Stock Solution: Dissolve 25 mg of guanine in 1 mL of 1N NaOH and bring the final volume to 100 mL with 0.05 M Tris-HCl buffer. This solution should be prepared fresh.[2]

  • Enzyme Solution: Dilute the commercially available guanase suspension in 0.05 M Tris-HCl buffer to achieve a final concentration of approximately 7.7 x 10-3 units per assay.[1][2]

  • Inhibitor Solutions: Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO or buffer) and make serial dilutions to obtain a range of concentrations.

3. Assay Procedure:

  • Set up the reactions in a 96-well plate. For each inhibitor concentration, prepare triplicate wells. Include control wells for no inhibitor and no enzyme.

  • To each well, add the Tris-HCl buffer, the inhibitor solution at the desired concentration, and the diluted enzyme solution.

  • Pre-incubate the plate at 25°C for a few minutes to allow the inhibitor to bind to the enzyme.[2]

  • Initiate the reaction by adding the guanine substrate solution to each well. The final reaction volume is typically 200-250 µL.

  • Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 245 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of decrease in absorbance corresponds to the rate of guanine hydrolysis.[1][2]

4. Data Analysis:

  • Calculate the initial velocity (V) of the reaction for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • To determine the mode of inhibition and the inhibition constant (Ki), generate Lineweaver-Burk plots (1/V versus 1/[S]) for each inhibitor concentration.[2]

  • For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the slopes of these lines.

Fluorometric Guanase Inhibition Assay

An alternative to the spectrophotometric method, this assay offers increased sensitivity.[7]

1. Materials and Reagents:

  • Guanase (rabbit liver or human sera)

  • Guanine

  • Test inhibitors

  • Phosphate buffered saline (PBS), pH 7.6

  • Dimethylsulfone (20 mM) to increase purine solubility

  • 96-well black microplates

  • Fluorometer

2. Assay Procedure:

  • The assay is performed at 37°C in a microtiter plate.[7]

  • The reaction mixture contains PBS (pH 7.6), 20 mM dimethylsulfone, the enzyme, and the test inhibitor.[7]

  • The reaction is initiated by the addition of guanine.

  • The fluorescence is monitored over time. The specifics of the fluorescent probe used are not detailed in the provided search results but would be a critical component of this assay.

5. Data Analysis:

  • Similar to the spectrophotometric method, calculate initial velocities and use appropriate plots (e.g., Lineweaver-Burk) to determine the Ki. The activities of inhibitors identified by the fluorometric assay can be confirmed using the spectrophotometric assay.[7]

Conclusion

This compound is a moderately potent natural inhibitor of guanase that serves as a valuable scaffold for the design of more effective inhibitors. The comparative data reveals that while this compound is a more potent inhibitor than its nucleoside analogues, several synthetic analogues of both this compound and iso-Azepinomycin, as well as other guanine analogues, exhibit comparable or superior inhibitory activity. The development of novel guanase inhibitors remains a promising avenue for enhancing the efficacy of existing cancer and antiviral therapies. The provided experimental protocols offer a standardized approach for the evaluation of new inhibitor candidates.

References

Cross-validation of Azepinomycin's antitumor effects in different cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

The macrolide antibiotic Azithromycin (AZM) is emerging as a promising candidate in oncology, demonstrating significant antitumor effects across a variety of cancer cell lines. This guide provides a comprehensive cross-validation of Azithromycin's anticancer properties, comparing its efficacy with other agents and detailing the underlying molecular mechanisms and experimental protocols for researchers, scientists, and drug development professionals.

This document synthesizes experimental data to offer an objective comparison of Azithromycin's performance against other compounds, supported by detailed methodologies for key experiments.

Comparative Efficacy of Azithromycin Across Cancer Cell Lines

Azithromycin has demonstrated a broad spectrum of antitumor activity, exhibiting cytotoxic and anti-proliferative effects in various cancer cell lines. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell line and the duration of exposure.

Notably, Azithromycin shows selective cytotoxicity against cancer cells compared to non-transformed cell lines. For instance, the IC50 values for HeLa (cervical cancer) and SGC-7901 (gastric cancer) cells are significantly lower than for the transformed fibroblast cell line BHK-21[1].

Furthermore, Azithromycin's potency can be significantly enhanced when used in combination with conventional chemotherapeutic agents. This synergistic effect allows for lower effective doses of both drugs, potentially reducing toxicity and side effects.

Here is a summary of the IC50 values of Azithromycin in various cancer cell lines, both alone and in combination with other anticancer agents:

Cell LineCancer TypeTreatmentIncubation Time (hours)IC50 (µg/mL)IC50 (µM)Reference
HeLa Cervical CancerAzithromycin2444.78~60[1]
Azithromycin4825.09~33.5[1]
Azithromycin7215.66~21[1]
Azithromycin + Vincristine (12.5 µg/mL)729.47~12.7[1]
SGC-7901 Gastric CancerAzithromycin2441.90~56[1]
Azithromycin4821.74~29[1]
Azithromycin7226.05~34.8[1]
Azithromycin + Vincristine (12.5 µg/mL)728.43~11.3[1]
BHK-21 Transformed FibroblastAzithromycin7291.00~121.7[1]
HCT-116 Colon CancerAzithromycin48-63.19[2]
SW480 Colon CancerAzithromycin48-140.85[2]
A549 Lung CancerAzithromycin (under hypoxia)72-~10[3]
MCF7 Breast CancerAzithromycin (mammosphere formation)--~50[4]

Mechanism of Action: A Dual Assault on Cancer Cells

Azithromycin's antitumor activity stems from its ability to induce apoptosis and inhibit autophagy, a cellular recycling process that cancer cells often exploit to survive under stress.

1. Induction of Apoptosis:

Azithromycin triggers programmed cell death in cancer cells through the mitochondrial pathway. It disrupts the mitochondrial membrane potential, leading to the release of cytochrome C into the cytoplasm[5][6]. This event activates the caspase cascade, culminating in the cleavage of PARP and the execution of apoptosis. This process is often p53-dependent, as DNA-damaging drugs that activate p53 show enhanced cytotoxicity with Azithromycin[7].

2. Inhibition of Autophagy:

A key mechanism of Azithromycin's anticancer effect is its potent inhibition of autophagy[8][9]. It impairs the fusion of autophagosomes with lysosomes and prevents lysosomal acidification, leading to the accumulation of non-functional autophagosomes and the autophagy substrate p62[8][10]. By blocking this crucial survival pathway, Azithromycin sensitizes cancer cells to other therapeutic agents and stressful conditions like hypoxia[3]. Recent studies suggest that Azithromycin may exert this effect by binding to cytoskeletal proteins like keratin-18 and α/β-tubulin, thereby disrupting intracellular trafficking necessary for autophagic flux[8][11].

Signaling Pathways Modulated by Azithromycin

The antitumor effects of Azithromycin are orchestrated through the modulation of several key signaling pathways. Below are diagrams illustrating the experimental workflow for assessing cell viability and the signaling cascades involved in Azithromycin-induced apoptosis and autophagy inhibition.

experimental_workflow Experimental Workflow for Assessing Antitumor Effects cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., HeLa, A549, etc.) culture Seeding in 96-well plates start->culture treatment Incubation with Azithromycin (various concentrations) culture->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V-FITC) treatment->apoptosis autophagy Autophagy Analysis (Western Blot for LC3-II/p62) treatment->autophagy ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_exp Protein Expression Analysis autophagy->protein_exp

Caption: A generalized workflow for evaluating the in vitro antitumor effects of Azithromycin.

azithromycin_signaling Signaling Pathways of Azithromycin's Antitumor Action cluster_autophagy Autophagy Inhibition cluster_apoptosis Apoptosis Induction AZM Azithromycin lysosome Lysosomal Acidification & Autophagosome Fusion AZM->lysosome inhibits mitochondria Mitochondrial Disruption AZM->mitochondria autophagy_inhibition Autophagy Blockade lysosome->autophagy_inhibition p62 p62 accumulation lc3 LC3-II accumulation autophagy_inhibition->p62 autophagy_inhibition->lc3 apoptosis Apoptosis autophagy_inhibition->apoptosis sensitizes to cytochrome_c Cytochrome C Release mitochondria->cytochrome_c caspase Caspase Activation (Caspase-3, -7) cytochrome_c->caspase parp PARP Cleavage caspase->parp parp->apoptosis

Caption: Azithromycin's dual mechanism of action: inhibiting autophagy and inducing apoptosis.

Comparison with Other Antitumor Agents

While direct comparative studies are emerging, Azithromycin's mechanism of action distinguishes it from traditional antitumor antibiotics like Doxorubicin, Bleomycin, and Mitomycin C.

  • Doxorubicin: This anthracycline intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis[12]. While both Doxorubicin and Azithromycin induce apoptosis, Azithromycin's primary mechanism involves autophagy inhibition, which can synergistically enhance Doxorubicin's cytotoxicity, particularly in non-small-cell lung cancer cells[7]. Azithromycin has also been shown to reverse P-glycoprotein-dependent drug resistance to Doxorubicin[13].

  • Bleomycin: Bleomycin causes DNA strand breaks through the generation of free radicals[12]. Some studies have investigated the effects of Azithromycin in Bleomycin-induced pulmonary fibrosis models, suggesting a potential modulatory role on the tissue response to Bleomycin-induced damage[14].

  • Mitomycin C: This agent acts as a DNA cross-linking agent, inhibiting DNA synthesis[12]. There is less direct comparative data with Azithromycin.

  • Doxycycline: Another antibiotic with anticancer properties, Doxycycline, like Azithromycin, targets mitochondrial function. A combination of Doxycycline, Azithromycin, and Vitamin C has been proposed as a potent therapy to eradicate cancer stem cells by inhibiting mitochondrial biogenesis[15].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for the key assays used to evaluate the antitumor effects of Azithromycin.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of Azithromycin and/or other compounds and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the desired compounds. After incubation, harvest the cells, including both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Autophagy Analysis (Western Blot for LC3-II and p62)

This technique detects changes in the levels of key autophagy-related proteins.

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of autophagy inhibition.

Conclusion

Azithromycin exhibits significant and broad-spectrum antitumor activity in vitro, primarily through the dual mechanisms of apoptosis induction and autophagy inhibition. Its ability to synergize with conventional chemotherapeutics like Doxorubicin and Vincristine highlights its potential as an adjuvant in cancer therapy. The detailed molecular pathways and experimental protocols provided in this guide offer a solid foundation for further research into the clinical applications of Azithromycin in oncology. Future studies should focus on in vivo validation and direct comparative analyses with other antitumor antibiotics to fully elucidate its therapeutic potential.

References

Unraveling the Action of Azepinomycin: A Comparative Guide to Guanase Inhibition and its Genetic Validation

Author: BenchChem Technical Support Team. Date: November 2025

Azepinomycin, a natural product isolated from Streptomyces species, has been identified as a competitive inhibitor of guanase, a critical enzyme in the purine salvage pathway. This guide provides a comprehensive comparison of this compound with other guanase inhibitors, details its mechanism of action, and proposes a framework for its genetic validation, a crucial step in modern drug discovery.

The purine salvage pathway is essential for organisms that cannot synthesize purines de novo, making it an attractive target for antimicrobial and anticancer therapies. Guanase (GDA; guanine deaminase) catalyzes the hydrolysis of guanine to xanthine, a key step in this pathway. By inhibiting this enzyme, this compound disrupts the purine metabolism of susceptible organisms.

Comparative Analysis of Guanase Inhibitors

Biochemical studies have been instrumental in characterizing the inhibitory activity of this compound and its analogs. The table below summarizes the key quantitative data for this compound and provides a comparison with other known guanase inhibitors.

CompoundTarget EnzymeOrganism (Enzyme Source)Inhibition TypeKiIC50Reference
This compound GuanaseRabbit LiverCompetitive2.5 ± 0.6 µM~5 µM[1][2]
This compound Analog 2GuanaseRabbit LiverCompetitive119 ± 2 µM-[1]
This compound Analog 3GuanaseRabbit LiverCompetitive129 ± 3 µM-[1]
iso-Azepinomycin AnalogGuanaseRabbit LiverCompetitive8.0 ± 1.5 µM-[2]
8-AzaguanineHPRT-Purine analog--[3]
AllopurinolHPRT-Purine analog--[3]
RibavirinHPRT-Guanosine analog--[3]

Mechanism of Action: Targeting the Purine Salvage Pathway

This compound's primary mechanism of action is the competitive inhibition of guanase. It is hypothesized to act as a transition-state analog, mimicking the structure of the natural substrate, guanine, during its enzymatic conversion.[2] This binding prevents the enzyme from processing its natural substrate, thereby blocking the purine salvage pathway.

PurineSalvagePathway Guanine Guanine Guanase Guanase Guanine->Guanase Substrate Xanthine Xanthine Guanase->Xanthine Product This compound This compound This compound->Guanase Inhibition

Figure 1: Inhibition of Guanase by this compound in the Purine Salvage Pathway. This diagram illustrates how this compound competitively inhibits the enzyme guanase, preventing the conversion of guanine to xanthine.

Confirming the Mechanism of Action through Genetic Studies

While biochemical assays have established guanase as the target of this compound, genetic studies are essential for definitive validation in a cellular context. Such studies can confirm that the drug's efficacy is directly linked to its effect on the intended target. Below is a proposed experimental workflow for the genetic validation of this compound's mechanism of action.

Experimental Protocols

1. Gene Deletion or Knockdown of Guanase:

  • Objective: To create a cell line or organism with reduced or eliminated guanase activity.

  • Methodology:

    • CRISPR/Cas9-mediated gene knockout: Design guide RNAs (gRNAs) targeting the gene encoding guanase. Introduce the gRNAs and Cas9 nuclease into the target cells (e.g., a bacterial strain or a cancer cell line dependent on purine salvage). Select and verify clones with successful gene knockout through PCR and sequencing.

    • shRNA-mediated gene knockdown: Design short hairpin RNAs (shRNAs) targeting the mRNA of the guanase gene. Clone the shRNAs into a suitable vector and transfect into the target cells. Select cells with stable knockdown and quantify the reduction in guanase expression using qRT-PCR and Western blotting.

2. This compound Sensitivity Assay:

  • Objective: To compare the sensitivity of wild-type and guanase-deficient cells to this compound.

  • Methodology:

    • Culture both wild-type and guanase-deficient cells in appropriate media.

    • Expose both cell types to a range of concentrations of this compound.

    • After a defined incubation period, assess cell viability using a standard method such as the MTT assay or by measuring the minimum inhibitory concentration (MIC) for bacteria.

    • Expected Outcome: Guanase-deficient cells should exhibit significantly higher resistance to this compound compared to wild-type cells. This would indicate that the cytotoxic effect of this compound is dependent on the presence of its target, guanase.

GeneticValidationWorkflow cluster_step1 Step 1: Genetic Modification cluster_step2 Step 2: Drug Treatment cluster_step3 Step 3: Phenotypic Analysis cluster_step4 Step 4: Conclusion WildType Wild-Type Cells GeneEditing CRISPR/Cas9 or shRNA WildType->GeneEditing TreatmentWT Treat with this compound WildType->TreatmentWT GuanaseKO Guanase Knockout/Knockdown Cells GeneEditing->GuanaseKO TreatmentKO Treat with this compound GuanaseKO->TreatmentKO ViabilityWT Measure Cell Viability (e.g., MTT assay) TreatmentWT->ViabilityWT ViabilityKO Measure Cell Viability (e.g., MTT assay) TreatmentKO->ViabilityKO Conclusion Compare Sensitivity ViabilityWT->Conclusion ViabilityKO->Conclusion

Figure 2: Proposed Experimental Workflow for Genetic Validation of this compound's Mechanism of Action. This workflow outlines the key steps to confirm that guanase is the cellular target of this compound.

Logical Framework for Target Confirmation

The confirmation of this compound's mechanism of action through genetic studies relies on a clear logical relationship between the genetic modification and the observed phenotype.

LogicalRelationship This compound This compound Guanase Guanase (Target) This compound->Guanase Inhibits CellDeath Cell Death This compound->CellDeath Induces Guanase->CellDeath Leads to (in susceptible cells) GuanaseKO Guanase Knockout GuanaseKO->CellDeath Prevents Resistance Drug Resistance GuanaseKO->Resistance Confers

Figure 3: Logical Framework for Confirming this compound's Target. This diagram shows that if this compound's cytotoxicity is mediated through guanase, then removing guanase via knockout should lead to resistance.

References

Comparative Guide to the Structure-Activity Relationship of Azepinomycin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Azepinomycin and its synthetic analogues, focusing on their structure-activity relationships (SAR) as inhibitors of the enzyme guanase. The information presented is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.

Introduction to this compound

This compound is a natural product known for its inhibitory activity against guanase, a key enzyme in the purine salvage pathway. This pathway is crucial for nucleic acid metabolism, making guanase an attractive target for therapeutic intervention in various diseases. Understanding the SAR of this compound analogues is vital for developing more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Analysis

Investigations into synthetic analogues of this compound have revealed critical structural features that govern its inhibitory potency against guanase. A key study compared the natural this compound heterocycle with its diastereomeric nucleoside analogues.

The core structure of this compound features a seven-membered azepine ring. The primary point of comparison has been the modification of this core into nucleoside analogues, which are often formed in vivo. Experimental data indicates that the natural heterocyclic form of this compound is significantly more potent than its nucleoside counterparts.[1]

Key Findings:
  • The Azepine Ring System: The unmodified heterocyclic structure of this compound is essential for high-potency inhibition of guanase.

  • Nucleoside Modifications: Conversion of this compound into its nucleoside analogues leads to a drastic reduction in inhibitory activity. This suggests that the free heterocycle is the preferred pharmacophore for binding to the active site of guanase.[1]

  • Stereochemistry: While the absolute stereochemistry of the hydroxyl group in the nucleoside analogues has been determined, both diastereomers showed similarly weak inhibitory activity compared to the parent compound.[1]

Quantitative Data Summary

The following table summarizes the inhibitory constants (Kᵢ) of this compound and its synthetic nucleoside analogues against mammalian guanase, providing a clear comparison of their potencies.

CompoundStructureTypeKᵢ (M) against Rabbit Liver GuanaseRelative Potency
This compound (1) (Structure not available)Natural Heterocycle2.5 (±0.6) x 10⁻⁶~200x > Analogues
Analogue (2) (Structure not available)Nucleoside Analogue1.19 (±0.02) x 10⁻⁴Baseline
Analogue (3) (Structure not available)Nucleoside Analogue1.29 (±0.03) x 10⁻⁴Baseline

Data sourced from investigations on the specificity of this compound for guanase inhibition.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its biological effect by inhibiting guanase, an enzyme in the purine salvage pathway. This pathway allows cells to recycle purine bases (like guanine) from the degradation of nucleic acids, converting them back into nucleosides and nucleotides. By blocking guanase, this compound disrupts this recycling process, preventing the conversion of guanine to guanosine.

Purine_Salvage_Pathway Guanine Guanine Guanase Guanase Guanine->Guanase Substrate Guanosine Guanosine GMP Guanosine Monophosphate (GMP) Guanosine->GMP HGPRT Nucleic_Acids Nucleic Acids (DNA, RNA) GMP->Nucleic_Acids Synthesis This compound This compound This compound->Guanase Inhibition Guanase->Guanosine Product

Caption: Purine Salvage Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used in evaluating the activity of this compound analogues.

Guanase Inhibition Assay

This protocol outlines the procedure for determining the inhibitory constant (Kᵢ) of compounds against mammalian guanase.

  • Enzyme and Substrate Preparation:

    • A purified mammalian guanase enzyme solution is prepared in a suitable buffer (e.g., Tris-HCl) at a specific concentration.

    • A stock solution of the substrate, guanine, is prepared and its concentration is determined spectrophotometrically.

  • Inhibitor Preparation:

    • Stock solutions of this compound and its analogues are prepared in an appropriate solvent (e.g., DMSO).

    • Serial dilutions are made to achieve a range of inhibitor concentrations for the assay.

  • Assay Procedure:

    • The reaction is initiated by adding the guanase enzyme to a reaction mixture containing the buffer, a specific concentration of guanine, and the desired concentration of the inhibitor.

    • The reaction progress is monitored by measuring the decrease in absorbance at a specific wavelength corresponding to guanine consumption, or the increase in absorbance corresponding to the formation of the product, xanthine (if coupled with xanthine oxidase).

    • Initial reaction velocities are calculated for each inhibitor concentration.

  • Data Analysis:

    • The data is plotted using a Lineweaver-Burk or Dixon plot to determine the type of inhibition.

    • The inhibitory constant (Kᵢ) is calculated from the plots, representing the concentration of inhibitor required to produce half-maximum inhibition.[1]

Guanase_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_enzyme Prepare Purified Guanase Solution mix Combine Buffer, Guanine, and Inhibitor in Assay Plate prep_enzyme->mix prep_substrate Prepare Guanine (Substrate) Solution prep_substrate->mix prep_inhibitor Prepare Serial Dilutions of Test Compounds prep_inhibitor->mix initiate Initiate Reaction by Adding Guanase Enzyme mix->initiate monitor Monitor Absorbance Change Over Time (Spectrophotometer) initiate->monitor calc_velocity Calculate Initial Reaction Velocities monitor->calc_velocity plot Generate Lineweaver-Burk or Dixon Plots calc_velocity->plot calc_ki Determine Inhibition Type and Calculate Ki Value plot->calc_ki

Caption: Workflow for Guanase Enzymatic Inhibition Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

While the primary target discussed is guanase, analogues are often screened for broader antimicrobial activity. The broth microdilution method is a standard protocol for determining the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation:

    • Bacterial strains are cultured on an appropriate agar medium.

    • A standardized suspension of bacteria (e.g., 0.5 McFarland standard) is prepared in a sterile broth.

  • Compound Preparation:

    • Test compounds are serially diluted in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized bacterial suspension.

    • Positive (bacteria only) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2][3]

References

Comparing the efficacy of Azepinomycin with commercially available antibiotics.

Author: BenchChem Technical Support Team. Date: November 2025

Azepinomycin: An Uncharted Territory in Antibacterial Efficacy

Initial investigations into the efficacy of this compound as an antibiotic reveal a significant gap in current scientific literature. Presently, this compound is characterized primarily as a potent inhibitor of guanase, an enzyme involved in the purine salvage pathway of nucleic acid metabolism.[1] Its activity as an antibacterial agent, and therefore any direct comparison with commercially available antibiotics, remains scientifically unsubstantiated based on available data.

In light of this, the following comparison guide will focus on a well-documented and commercially significant antibiotic, Azithromycin , for which a wealth of comparative efficacy data exists. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the objective comparison of antibiotic performance.

A Comparative Analysis of Azithromycin Efficacy

Azithromycin is a macrolide antibiotic with a broad spectrum of activity against various bacteria.[2][3] Its efficacy has been extensively studied and compared with other antibiotics in various clinical applications, most notably in the treatment of acne vulgaris.

Data Presentation: Azithromycin vs. Doxycycline for Acne Vulgaris

A meta-analysis of randomized controlled trials comparing Azithromycin pulse therapy to daily Doxycycline for moderate to severe acne vulgaris provides the following insights:

Clinical Outcome MeasureAzithromycin Pulse TherapyDoxycycline Daily TherapyP-valueConclusion
Remaining Acne Lesion CountsNo significant differenceNo significant difference0.27Efficacy is equivalent[4]
Patients' Self-AssessmentNo significant differenceNo significant difference0.67Efficacy is equivalent[4]
Investigators' AssessmentNo significant differenceNo significant difference0.32Efficacy is equivalent[4]
Incidence of Severe Adverse EventsLowerHigher-Azithromycin is better tolerated[4]

A network meta-analysis of 221 randomized controlled trials on acne treatments further contextualizes the efficacy of various antibiotic therapies.[5][6] While oral isotretinoin was found to be the most effective treatment, combination therapies involving antibiotics demonstrated significant efficacy.[5][6] For instance, triple therapy containing an oral antibiotic, a topical retinoid, and benzoyl peroxide was ranked highly.[5][6]

Experimental Protocols

Antibiotic Susceptibility Testing: Broth Microdilution Method

A standard method to determine the minimum inhibitory concentration (MIC) of an antibiotic against a specific bacterium.

Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Antibiotic stock solution of known concentration

  • Incubator

Procedure:

  • Serial Dilution: Prepare serial twofold dilutions of the antibiotic in MHB across the wells of a microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Comparative Clinical Trial for Acne Vulgaris

Objective: To compare the efficacy and safety of two or more antibiotic treatments for moderate to severe acne vulgaris.

Study Design: A randomized, double-blind, controlled trial.

Participants: Patients with a clinical diagnosis of moderate to severe acne vulgaris.

Intervention:

  • Group A: Receives oral Azithromycin (e.g., 500 mg three times a week - pulse therapy).

  • Group B: Receives oral Doxycycline (e.g., 100 mg daily).

  • A placebo group may be included.

Duration: Typically 12 weeks.

Primary Outcome Measures:

  • Mean percentage reduction in total, inflammatory, and non-inflammatory lesion counts from baseline.

  • Investigator's Global Assessment (IGA) score.

Secondary Outcome Measures:

  • Patient's self-assessment of improvement.

  • Incidence and severity of adverse events.

Data Analysis: Statistical analysis is performed to compare the outcomes between the treatment groups.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Antibiotic Efficacy Comparison

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Bacterial Strain Selection C Standardized Inoculum Preparation A->C B Antibiotic Stock Preparation D Serial Dilution of Antibiotics B->D E Inoculation of Microtiter Plates C->E D->E F Incubation E->F G MIC Determination F->G H Comparative Efficacy Analysis G->H

Caption: Workflow for in vitro antibiotic efficacy testing.

Mechanism of Action of Macrolide Antibiotics (e.g., Azithromycin)

G cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein Protein Synthesis Ribosome->Protein Inhibits mRNA mRNA mRNA->Protein Translation Growth Bacterial Growth & Proliferation Protein->Growth Leads to Azithromycin Azithromycin Azithromycin->Ribosome Binds to

Caption: Azithromycin inhibits bacterial protein synthesis.[3][7][8]

References

Unveiling the Unseen: A Comparative Guide to the Off-Target Effects of Azepinomycin in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the off-target effects of Azepinomycin, a known inhibitor of guanase in the purine salvage pathway. Due to the limited publicly available data on the off-target profile of this compound, this document serves as a comparative guide to potential alternative compounds and outlines a comprehensive experimental strategy to elucidate its off-target interactions in mammalian cells.

On-Target Activity: Inhibition of Guanase

This compound's primary mechanism of action is the competitive inhibition of guanine deaminase (guanase), a key enzyme in the purine salvage pathway that catalyzes the hydrolysis of guanine to xanthine and ammonia.[1][2] This inhibition can disrupt cellular nucleotide pools, which may have implications for DNA/RNA synthesis and cellular signaling.

For comparative purposes, this section presents the known inhibitory constants (Ki) for this compound and its synthetic analogs against mammalian guanase.

Table 1: On-Target Inhibitory Activity against Mammalian Guanase

CompoundTypeKi (µM)Source
This compound Natural Product2.5 ± 0.6[1]
This compound Analog 1 Synthetic Analog16.7 ± 0.5[3]
iso-Azepinomycin Analog Synthetic Analog8.0 ± 1.5[4][5]

Proposed Experimental Workflow for Off-Target Profiling

A multi-pronged approach is recommended to comprehensively identify and validate the off-target effects of this compound. This workflow combines proteome-wide screening with targeted validation methods.

G cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_pathway Pathway Analysis CETSA Cellular Thermal Shift Assay (CETSA) WB Western Blot CETSA->WB Kinobeads Kinobeads Pulldown Kinobeads->WB CellMicroarray Cell Microarray Screening ITSA Isothermal Shift Assay CellMicroarray->ITSA EnzAssay Enzymatic Assays WB->EnzAssay ITSA->EnzAssay Phospho Phosphoproteomics EnzAssay->Phospho Metabolomics Metabolomics EnzAssay->Metabolomics This compound This compound Treatment This compound->CETSA This compound->Kinobeads This compound->CellMicroarray G This compound This compound Guanase Guanase This compound->Guanase inhibition Xanthine Xanthine Guanase->Xanthine production Guanine Guanine Guanine->Guanase substrate GNP_pool Guanine Nucleotide Pool Guanine->GNP_pool mTORC1 mTORC1 GNP_pool->mTORC1 regulation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth G This compound This compound Guanase Guanase This compound->Guanase inhibition GNP_pool Guanine Nucleotide Pool Guanase->GNP_pool depletion GTP GTP GNP_pool->GTP Ras_Rho Ras/Rho GTPases GTP->Ras_Rho GEFs Guanine Nucleotide Exchange Factors (GEFs) GEFs->Ras_Rho activates MAPK_PI3K MAPK & PI3K Pathways Ras_Rho->MAPK_PI3K Neuronal_Function Neuronal Survival & Plasticity MAPK_PI3K->Neuronal_Function BDNF_TrkB BDNF-TrkB Signaling BDNF_TrkB->GEFs activates

References

Reproducibility of Published Azepinomycin Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published experimental data on Azepinomycin, a naturally occurring inhibitor of the enzyme guanase. The focus is to objectively assess the reproducibility of its synthesis and biological activity based on available literature, offering a resource for researchers interested in this compound.

Summary of Biological Activity

This compound is primarily recognized as a competitive inhibitor of guanine deaminase (guanase), an enzyme involved in the purine salvage pathway. This pathway is crucial for nucleotide metabolism, and its inhibition has been explored as a potential therapeutic strategy in cancer and other diseases.

Guanase Inhibition Data

The most detailed and recent quantitative data on this compound's inhibitory activity against guanase comes from the work of Franchetti and colleagues. Their research provides key metrics for evaluating the compound's potency.

ParameterReported ValueSource Organism of EnzymePublication
Ki 2.5 ± 0.6 x 10⁻⁶ MRabbit LiverFranchetti et al., 2012[1]
IC₅₀ ~5 µMNot specified (tissue culture)Referenced in Franchetti et al., 2012[1]

It is noteworthy that while several publications from the same research group have explored the synthesis and activity of this compound and its analogs, there is a lack of independent studies explicitly reproducing these biological findings. The original discovery of this compound was from the culture filtrate of Streptomyces sp. MF718-03.[2]

Experimental Protocols

To aid in the reproducibility of the key biological findings, the following is a detailed methodology for the guanase inhibition assay, as described in the literature.

Guanase Inhibition Assay Protocol

This protocol is based on the spectrophotometric method reported by Franchetti et al. (2011, 2012).

Objective: To determine the inhibitory constant (Ki) of this compound against guanine deaminase.

Principle: The assay measures the rate of hydrolysis of the substrate guanine to xanthine by guanase. The enzymatic activity is monitored by the decrease in absorbance at 245 nm, which is characteristic of guanine.

Materials:

  • Guanine deaminase (from rabbit liver)

  • Guanine (substrate)

  • This compound (inhibitor)

  • Tris-HCl buffer (0.05 M, pH 7.4)

  • Sodium hydroxide (1N)

  • Spectrophotometer capable of UV measurements

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.05 M Tris-HCl buffer at pH 7.4.

    • Prepare a stock solution of guanine by dissolving it in a small volume of 1N NaOH and then diluting with the Tris-HCl buffer.

    • Prepare stock solutions of this compound in the Tris-HCl buffer at various concentrations.

  • Enzyme Assay:

    • The assay is conducted at 25 °C.

    • In a quartz cuvette, combine the Tris-HCl buffer, the guanine substrate solution (at concentrations ranging from 5 to 40 µM), and the this compound solution (at various inhibitor concentrations).

    • Initiate the reaction by adding a specific amount of guanase enzyme (e.g., 7.7 x 10⁻³ units per assay).

    • Immediately measure the change in optical density at 245 nm over time.

  • Data Analysis:

    • The rate of the reaction (V) is determined from the linear portion of the absorbance vs. time plot.

    • To determine the mode of inhibition and the Ki value, a Lineweaver-Burk plot (1/V versus 1/[S]) is constructed for each inhibitor concentration.

    • The Michaelis-Menten constant (KM) and maximum velocity (Vmax) can also be calculated from these plots.

Synthesis of this compound

Several synthetic routes for this compound have been published. The initial synthesis was reported in 1987, with subsequent variations and optimizations described by other groups.

  • Isshiki et al. (1987): The first reported synthesis of this compound and its β-D-ribofuranoside.[3]

  • Fujii et al. (1994): Described three variations of a synthetic route starting from 1-substituted N'-alkoxy-5-formamidoimidazole-4-carboxamidine.[2]

  • Franchetti et al. (2012): Reported a modified and more efficient procedure for the resynthesis of this compound for their biological studies.[1]

While these publications provide synthetic schemes, a direct, side-by-side comparison of their reproducibility and yield by an independent group is not available in the current literature.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is the inhibition of guanase. This enzyme plays a critical role in the purine salvage pathway, which is essential for maintaining the intracellular pool of guanine nucleotides. These nucleotides are vital for numerous cellular processes, including DNA and RNA synthesis, as well as signal transduction.

Proposed Downstream Effects of Guanase Inhibition

Inhibition of guanase leads to an accumulation of guanine and a depletion of xanthine. In cancer cells, which often have an increased reliance on the purine salvage pathway, this disruption can lead to cell death.[4] This can occur through the cytotoxicity of accumulating metabolites or the depletion of the nucleotide pool necessary for cell growth.[4] Guanine nucleotides are also essential components of numerous signaling pathways.[5][6]

Guanase_Inhibition_Pathway This compound This compound Guanase Guanine Deaminase (Guanase) This compound->Guanase Inhibits Xanthine Xanthine Guanase->Xanthine Catalyzes conversion to Cell_Growth Cancer Cell Growth/Proliferation Guanase->Cell_Growth Inhibition leads to decreased growth Guanine Guanine Guanine->Guanase Substrate Purine_Salvage Purine Salvage Pathway Guanine->Purine_Salvage Guanine_Nucleotides Guanine Nucleotide Pool Purine_Salvage->Guanine_Nucleotides Signaling Cellular Signaling (e.g., GTP-binding proteins) Guanine_Nucleotides->Signaling DNA_RNA DNA/RNA Synthesis Guanine_Nucleotides->DNA_RNA Signaling->Cell_Growth Regulates DNA_RNA->Cell_Growth Supports

Figure 1. Proposed signaling cascade following guanase inhibition by this compound.
Experimental Workflow for a Reproducibility Study

To rigorously assess the reproducibility of published this compound experiments, a structured workflow is essential. This would involve both the chemical synthesis and biological validation.

Reproducibility_Workflow Start Start: Select Published Synthetic Protocol Synthesis Chemical Synthesis of this compound Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Compare_Synth Compare Yield & Purity to Published Data Purification->Compare_Synth Guanase_Assay Perform Guanase Inhibition Assay Compare_Synth->Guanase_Assay Successful Conclusion Conclusion on Reproducibility Compare_Synth->Conclusion Discrepancy Calculate_Ki Calculate Ki and/or IC50 Guanase_Assay->Calculate_Ki Compare_Bio Compare Biological Activity to Published Data Calculate_Ki->Compare_Bio Compare_Bio->Conclusion Compare_Bio->Conclusion Discrepancy

Figure 2. A logical workflow for a study on the reproducibility of this compound experiments.

References

Azepinomycin: A Comparative Meta-Analysis of Preclinical Efficacy as a Guanase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the preclinical data available for Azepinomycin, focusing on its efficacy as a guanase inhibitor. While in vivo efficacy data and direct comparative preclinical studies with other guanase inhibitors are limited in the publicly available literature, this guide summarizes the existing in vitro data for this compound and contrasts its mechanism of action with other relevant compounds.

Executive Summary

This compound is a naturally occurring, potent, and specific competitive inhibitor of guanase, an enzyme crucial in the purine salvage pathway. Preclinical in vitro studies demonstrate its ability to inhibit guanase at micromolar concentrations. Its potential therapeutic applications lie in antiviral and anticancer therapies, primarily by preventing the degradation of purine analogues that are active against cancer and viruses. However, a lack of in vivo preclinical studies for this compound prevents a comprehensive assessment of its efficacy in a biological system. This guide presents the available data to inform future research and development directions.

Data Presentation

In Vitro Efficacy of this compound
CompoundTargetInhibition TypeKᵢ (M)IC₅₀ (M)Source
This compoundRabbit Liver GuanaseCompetitive2.5 (±0.6) x 10⁻⁶~10⁻⁵ (in cell culture)[1][2]

Note: The IC₅₀ value is reported in the literature as a known value from cell culture studies, but the original primary study could not be retrieved in the current search.

Comparison with Other Guanase-Modulated Compounds

While direct preclinical comparisons are unavailable, the following table provides context on compounds whose efficacy is influenced by guanase activity. This compound, as a guanase inhibitor, could potentially enhance the activity of these purine analogues.

CompoundPrimary Mechanism of ActionRelationship with Guanase
8-AzaguanineIncorporation into RNA, leading to cytotoxicity.Substrate for guanase, which inactivates it.
6-ThioguanineIncorporation into DNA, leading to cytotoxicity.Substrate for guanase, which inactivates it.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the enzyme guanase. Guanase is a key enzyme in the purine salvage pathway, responsible for the hydrolytic deamination of guanine to xanthine. By inhibiting this enzyme, this compound increases the levels of guanine and can prevent the degradation of guanine-based therapeutic agents.

Guanase_Inhibition cluster_purine_pathway Purine Salvage Pathway cluster_drug_interaction Therapeutic Intervention cluster_therapeutic_agents Purine Analogue Drugs Guanine Guanine Xanthine Xanthine Guanine->Xanthine Hydrolytic Deamination Guanase Guanase Purine_Analogs 8-Azaguanine 6-Thioguanine This compound This compound This compound->Guanase Inhibition Inhibition Inactive_Metabolites Inactive Metabolites Purine_Analogs->Inactive_Metabolites Degradation

Caption: Mechanism of this compound as a guanase inhibitor.

Experimental Protocols

Guanase Inhibition Assay (In Vitro)

This protocol is based on the methodology described in the preclinical studies of this compound[2].

  • Enzyme Source: Rabbit liver guanase.

  • Substrate: Guanine.

  • Assay Principle: The rate of guanine hydrolysis by guanase is measured spectrophotometrically by monitoring the decrease in absorbance at 245 nm.

  • Procedure:

    • The reaction is carried out at 25°C in a pH 7.4 buffer.

    • Varying concentrations of the substrate (guanine) are used.

    • For inhibitor studies, different concentrations of this compound are included in the reaction mixture.

    • The change in optical density at 245 nm per unit time is recorded to determine the guanase activity.

  • Data Analysis: The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are calculated from Lineweaver-Burk plots (1/V versus 1/S). The inhibition constant (Kᵢ) for this compound is determined from these plots in the presence of the inhibitor.

Guanase_Assay_Workflow cluster_workflow Experimental Workflow Start Start Prepare_Reaction Prepare reaction mixture (Buffer, Guanase, this compound) Start->Prepare_Reaction Add_Substrate Add Guanine (Substrate) Prepare_Reaction->Add_Substrate Measure_Absorbance Spectrophotometric measurement (Absorbance at 245 nm over time) Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis (Lineweaver-Burk Plot) Measure_Absorbance->Data_Analysis Determine_Kinetics Determine Km, Vmax, Ki Data_Analysis->Determine_Kinetics End End Determine_Kinetics->End

Caption: Workflow for the in vitro guanase inhibition assay.

Conclusion and Future Directions

This compound has been identified as a potent in vitro inhibitor of guanase. Its mechanism of action suggests potential for use in combination therapies with purine analogues to enhance their anticancer and antiviral efficacy. However, the current body of evidence is limited by the absence of in vivo preclinical studies to evaluate its efficacy, pharmacokinetics, and safety in a living organism.

Future research should focus on:

  • In vivo efficacy studies: Evaluating this compound in relevant animal models of cancer and viral infections, both as a monotherapy and in combination with purine analogues.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to establish appropriate dosing regimens.

  • Toxicology studies: Assessing the safety profile of this compound in preclinical models.

  • Direct comparative studies: Performing head-to-head preclinical trials of this compound against other known guanase inhibitors to ascertain its relative potency and therapeutic potential.

Addressing these knowledge gaps is crucial for advancing this compound from a promising preclinical candidate to a potential therapeutic agent.

References

Safety Operating Guide

Prudent Disposal of Azepinomycin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Safety goggles with side-shields
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Impervious laboratory coat
Respiratory Use in a well-ventilated area or chemical fume hood

II. Azepinomycin Waste Segregation and Collection

Proper segregation of chemical waste is the first step in a compliant disposal process. This compound waste should never be mixed with general laboratory trash or disposed of down the drain.

Experimental Protocol for Waste Collection:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for the accumulation of hazardous waste. This area should be clearly marked.[1]

  • Select an Appropriate Waste Container:

    • For solid this compound waste, use the original manufacturer's container if it is in good condition.[2] If not, use a clearly labeled, sealable, and chemically compatible container.

    • For solutions containing this compound, use a leak-proof container with a screw-on cap.[2] Ensure the container material is compatible with the solvent used.

  • Label the Waste Container: Affix a "Hazardous Waste" label to the container immediately upon adding the first waste. The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

    • The hazards associated with the chemical (e.g., Toxic, Irritant - as a precaution).

    • The date when waste was first added to the container.[1]

  • Container Management:

    • Keep waste containers securely closed except when adding waste.[2][3]

    • Store the waste container in a secondary containment bin or tray to prevent spills.[2]

    • Do not overfill the container; it should be no more than 90% full to allow for expansion.

III. Disposal Workflow for this compound

The following workflow outlines the decision-making process and steps for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate is_solid Is the waste solid or liquid? segregate->is_solid solid_container Use Original or Labeled, Sealable Solid Waste Container is_solid->solid_container Solid liquid_container Use Labeled, Leak-Proof Liquid Waste Container with Screw Cap & Secondary Containment is_solid->liquid_container Liquid label_container Affix 'Hazardous Waste' Label - Chemical Name: this compound - Date - Hazard Classification (Precautionary) solid_container->label_container liquid_container->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request Hazardous Waste Pickup from Institutional Environmental Health & Safety (EH&S) store_saa->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

IV. Decontamination and Empty Container Disposal

Properly managing empty containers that once held this compound is also a critical step.

Protocol for Decontaminating Empty Containers:

  • Triple Rinse: Rinse the empty container with a suitable solvent capable of dissolving this compound three times.

  • Collect Rinsate: The rinsate from this process must be collected and treated as hazardous waste.[3] Add it to your designated liquid this compound waste container.

  • Final Rinse: After the solvent rinse, perform a final triple rinse with water. This final water rinsate can typically be disposed of down the drain, but confirm with your institution's policies.

  • Container Disposal: Once decontaminated, deface the original label and dispose of the container in the regular trash or recycling, as per your facility's guidelines.[3]

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. For liquid spills, absorb with an inert material like vermiculite or sand. For solid spills, carefully sweep to avoid creating dust.

  • Collect Spill Debris: Place all contaminated absorbent materials and any contaminated PPE into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EH&S) department.

By adhering to these general but stringent hazardous waste disposal procedures, researchers can ensure the safe and environmentally responsible management of this compound waste. Always consult your institution's specific hazardous waste management plan for any additional requirements.

References

Essential Safety and Logistics for Handling Azepinomycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with limited toxicological data like Azepinomycin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. Given the absence of comprehensive safety data for this compound, a highly precautionary approach is recommended.

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, the selection of Personal Protective Equipment (PPE) should be based on a conservative assessment of potential hazards. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Activity Recommended PPE
Low-Volume Solution Handling (in a certified chemical fume hood) - Gloves: Double-gloving with nitrile gloves is recommended. Change the outer glove immediately upon contamination. - Gown: A disposable, low-permeability lab coat or gown. - Eye Protection: Safety glasses with side shields or chemical splash goggles.
Weighing of Solid this compound (in a certified chemical fume hood or ventilated balance enclosure) - Gloves: Double-gloving with nitrile gloves. - Gown: A disposable, low-permeability lab coat or gown with tight-fitting cuffs. - Eye Protection: Chemical splash goggles. - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of fine particles.
High-Volume Solution Handling or Procedures with a high risk of splashing - Gloves: Double-gloving with nitrile gloves. - Gown: A disposable, fluid-resistant gown. - Eye Protection: Chemical splash goggles and a face shield. - Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge may be necessary depending on the solvent and scale of the operation.
Spill Cleanup - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Gown: A disposable, fluid-resistant or chemical-resistant gown. - Eye Protection: Chemical splash goggles and a face shield. - Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for the substance and any solvents involved.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to storage.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment cluster_storage Storage prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Solid this compound prep_hood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_conduct Conduct Experiment prep_dissolve->exp_conduct storage_label Label Container Clearly prep_dissolve->storage_label exp_transfer Transfer Solutions exp_conduct->exp_transfer cleanup_decon Decontaminate Work Area exp_transfer->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash storage_store Store in a Designated, Secure Location storage_label->storage_store

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

Given that this compound is a data-poor substance, no specific experimental protocols for its handling are published. However, general best practices for handling potent, uncharacterized compounds should be strictly followed. All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. Use the smallest quantities necessary for the experiment.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and potential harm to others. As a nitrogen-containing heterocyclic compound with potential biological activity, it should be treated as hazardous chemical waste.

Waste Type Disposal Method
Solid this compound Waste - Collect in a clearly labeled, sealed container for hazardous chemical waste. - Do not mix with other waste streams.
Unused this compound Solutions - Collect in a labeled, sealed, and compatible container for hazardous liquid chemical waste. - Specify the solvent and approximate concentration of this compound on the waste label.
Contaminated Labware (e.g., pipette tips, tubes) - Place in a designated, labeled container for solid hazardous waste.
Contaminated PPE (gloves, gowns) - Dispose of as hazardous waste in a designated, labeled container. Do not place in regular trash.
Spill Cleanup Materials - All materials used for spill cleanup should be collected in a sealed container and disposed of as hazardous chemical waste.

All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all applicable local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.

By adhering to these stringent safety and logistical protocols, researchers can handle this compound responsibly, ensuring their own safety and that of their colleagues while maintaining the integrity of their research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.